SCH-202676
Description
Properties
IUPAC Name |
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGOWVFDGULLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017393 | |
| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265980-25-4 | |
| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual Identity of SCH-202676: A Technical Whitepaper on its Controverted Mechanism of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the evolving understanding of the mechanism of action of SCH-202676, a compound that has sparked significant debate within the pharmacological community. Initially lauded as a promising broad-spectrum allosteric modulator of G protein-coupled receptors (GPCRs), subsequent research has unveiled a more complex and nuanced mode of operation, pointing towards a thiol-based interaction rather than true allosteric modulation. This document will dissect the evidence for both proposed mechanisms, present available quantitative data, detail the key experimental protocols employed in these investigations, and provide visual representations of the underlying molecular processes.
The Initial Paradigm: this compound as a Pan-Allosteric Modulator
This compound, a novel thiadiazole compound, first garnered attention as an inhibitor of both agonist and antagonist binding to a variety of structurally distinct GPCRs.[1][2] This promiscuous activity, observed across receptors for opioids, adrenergic amines, acetylcholine, and dopamine, led to the hypothesis that this compound acts as an allosteric modulator, binding to a common structural motif present in a large number of GPCRs.[1][2]
The initial evidence supporting this allosteric mechanism included:
-
Broad-Spectrum Inhibition: The compound was shown to inhibit radioligand binding to a wide array of GPCRs, including the human µ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors.[1][2]
-
G Protein Independence: The inhibitory effect of this compound on antagonist binding was observed in a system devoid of classical heterotrimeric G proteins (β2-adrenergic receptor expressed in Escherichia coli), suggesting a direct interaction with the receptor.[1][2]
-
Reversibility: The effects of this compound on radioligand binding were found to be reversible, a characteristic often associated with allosteric modulators.[1]
This initial model positioned this compound as a unique tool to probe GPCR function and a potential lead for the development of a new class of therapeutics.
Quantitative Data from Initial Allosteric Modulation Studies
| Receptor | Ligand Interaction Inhibited | IC50 Value | Bmax Change | KD Change | Reference |
| α2a-adrenergic receptor | Agonist and Antagonist | 0.5 µM | Decreased | Slight Increase | [1] |
A Paradigm Shift: The Emergence of a Thiol-Based Mechanism
Further investigation into the mechanism of action of this compound revealed critical inconsistencies with the allosteric modulator hypothesis. A pivotal study demonstrated that the effects of this compound are highly sensitive to the presence of reducing agents, specifically dithiothreitol (DTT).[3] This finding strongly suggested that the compound's activity is mediated through interaction with sulfhydryl (-SH) groups, likely on cysteine residues within the GPCRs or associated proteins.
Key evidence supporting the thiol-based mechanism includes:
-
Reversal by DTT: The inhibitory effects of this compound on receptor-mediated G protein activity were completely reversed by the addition of 1 mM DTT.[3]
-
Lack of Effect in the Presence of DTT: In the presence of DTT, this compound had no discernible effect on the agonist-driven G protein activity of several GPCRs, including adenosine A1, α2-adrenergic, cannabinoid CB1, muscarinic M2/M4, and others.[3]
-
Structural Changes: 1H NMR analysis indicated that this compound undergoes structural alterations after incubation with DTT or brain tissue, further supporting a chemical interaction.[1][3]
This evidence strongly refutes the notion of this compound as a true allosteric modulator and instead points to a mechanism involving the modification of thiol groups, which could non-specifically disrupt receptor function.
Signaling Pathways and Proposed Mechanisms of Action
The dual interpretations of this compound's mechanism of action can be visualized as follows:
Figure 1: Proposed Allosteric Modulation by this compound.
Figure 2: Proposed Thiol-Based Mechanism of this compound.
Key Experimental Protocols
The investigation into the mechanism of action of this compound relied heavily on two primary experimental techniques: radioligand binding assays and [35S]GTPγS binding assays.
Radioligand Binding Assays
These assays were used to determine the ability of this compound to inhibit the binding of known ligands (agonists or antagonists) to their receptors.
Generalized Protocol:
-
Membrane Preparation: Membranes from cells expressing the target GPCR are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-labeled) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
[35S]GTPγS Binding Assays
This functional assay measures the activation of G proteins following receptor stimulation, providing a more direct assessment of the functional consequences of ligand binding.
Generalized Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, membranes containing the GPCR of interest are prepared.
-
Incubation: The membranes are incubated with a specific agonist for the target receptor, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS, in the presence or absence of this compound. To investigate the thiol-based mechanism, parallel experiments are conducted with and without 1 mM DTT.
-
Reaction Termination: The binding reaction is stopped by the addition of ice-cold buffer and rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins, which is proportional to the level of G protein activation, is measured by scintillation counting.
-
Data Analysis: The effect of this compound on agonist-stimulated [35S]GTPγS binding is determined.
Figure 3: Generalized Workflow for a [35S]GTPγS Binding Assay.
Conclusion and Future Directions
The case of this compound serves as a critical reminder of the importance of rigorous mechanistic investigation in drug discovery. While initially promising as a pan-allosteric modulator, the compelling evidence for a thiol-based mechanism of action has fundamentally altered our understanding of this compound. It is now apparent that this compound's promiscuous activity is likely due to non-specific interactions with sulfhydryl groups, leading to a disruption of receptor function rather than a refined allosteric modulation.
For researchers in the field, this underscores the necessity of including reducing agents like DTT in the experimental design when evaluating compounds with potential for broad GPCR activity, especially those containing reactive chemical moieties. Future studies on this compound and similar compounds should focus on identifying the specific cysteine residues that are modified and elucidating the precise chemical nature of this interaction. While the initial promise of this compound as a selective pharmacological tool has diminished, the scientific journey to unravel its true mechanism of action has provided valuable lessons for the broader field of GPCR pharmacology and drug development.
References
- 1. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Story of SCH-202676: From Promiscuous Allosteric Modulator to Thiol-Reactive Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Initial Promise of a Pan-GPCR Modulator
The quest for allosteric modulators of G protein-coupled receptors (GPCRs) is a key focus in modern drug discovery. These molecules, which bind to a site topographically distinct from the orthosteric ligand binding site, offer the potential for greater receptor subtype selectivity and a more nuanced modulation of signaling. In 2001, Fawzi and colleagues introduced SCH-202676, a compound that appeared to be a non-selective allosteric modulator of numerous GPCRs.[1] This discovery was significant as it suggested the existence of a common, "privileged" allosteric site across a wide array of GPCRs.[1][2]
This compound was shown to inhibit radioligand binding to a variety of human receptors, including opioid, adrenergic, muscarinic, and dopaminergic subtypes, with IC50 values in the low micromolar to nanomolar range.[1] Crucially, its effects were reported to be reversible and independent of G proteins, as it inhibited antagonist binding to the β2-adrenergic receptor expressed in a G protein-deficient E. coli system.[1] These initial findings painted a picture of this compound as a valuable tool for studying GPCR structure and function, and as a potential scaffold for developing novel therapeutics.
Quantitative Data: Early Evidence for Allosteric Modulation
The initial characterization of this compound involved a series of radioligand binding assays across a panel of heterologously expressed human GPCRs. The data from these studies are summarized below.
Table 1: Inhibitory Activity of this compound on Radioligand Binding to Various GPCRs
| Receptor Subtype | Radioligand | IC50 (µM) |
| α2a-Adrenergic | [3H]Rauwolscine (antagonist) | 0.5 |
| β2-Adrenergic | [125I]Iodocyanopindolol (antagonist) | ~1 |
| Dopamine D1 | [3H]SCH-23390 (antagonist) | ~1 |
| Dopamine D2 | [3H]Spiperone (antagonist) | ~1 |
| Muscarinic M1 | [3H]Pirenzepine (antagonist) | ~1 |
| Muscarinic M2 | [3H]AF-DX 384 (antagonist) | ~1 |
| µ-Opioid | [3H]Diprenorphine (antagonist) | ~0.1 |
| δ-Opioid | [3H]Naltrindole (antagonist) | ~1.8 |
| κ-Opioid | [3H]U-69593 (agonist) | ~1 |
Data compiled from Fawzi et al., 2001.[1]
Further studies on the α2a-adrenergic receptor indicated that this compound decreased the Bmax of radiolabeled antagonist binding with a slight increase in the KD, and it inhibited agonist-induced receptor activation.[1] This modulation of both agonist and antagonist binding is a hallmark of allosteric interaction.
Experimental Protocols: The Initial Characterization
The foundational experiments that led to the classification of this compound as an allosteric modulator primarily involved radioligand binding assays and functional assays measuring G protein activation.
Radioligand Binding Assays
Objective: To determine the affinity and binding characteristics of this compound at various GPCRs.
General Methodology:
-
Membrane Preparation: Plasma membranes were prepared from cells heterologously expressing the GPCR of interest (e.g., CHO or HEK293 cells).
-
Incubation: Membranes were incubated with a specific radiolabeled ligand (agonist or antagonist) and varying concentrations of this compound in a suitable buffer.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis was used to determine IC50 values, and further saturation binding experiments were conducted to determine changes in KD and Bmax in the presence of this compound.
[35S]GTPγS Binding Assays
Objective: To assess the functional effect of this compound on agonist-induced G protein activation.
General Methodology:
-
Membrane Incubation: Cell membranes expressing the GPCR of interest were incubated with an agonist, varying concentrations of this compound, and [35S]GTPγS in an appropriate assay buffer.
-
G Protein Activation: Agonist binding promotes the exchange of GDP for GTP (or the non-hydrolyzable analog [35S]GTPγS) on the Gα subunit.
-
Separation and Detection: The reaction was stopped, and the amount of [35S]GTPγS bound to the G proteins was determined by scintillation counting after filtration.
-
Data Analysis: The ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding was quantified.
A Paradigm Shift: Unveiling the Thiol-Reactive Mechanism
Despite the compelling initial data, subsequent research began to unravel the true mechanism of action of this compound. A pivotal study by Lewandowicz and colleagues in 2006 demonstrated that the effects of this compound were highly sensitive to the presence of the reducing agent dithiothreitol (DTT).[2][3]
In the absence of DTT, this compound elicited non-specific effects in [35S]GTPγS binding assays.[2][3] However, the addition of 1 mM DTT completely reversed these effects, suggesting an interaction with sulfhydryl (-SH) groups on the receptor or associated proteins.[2][3] In the presence of DTT, this compound had no effect on the G protein activation mediated by a range of Gi-coupled receptors, including adenosine A1, α2-adrenergic, cannabinoid CB1, and muscarinic M2/M4 receptors.[2][3]
Visualizing the Mechanisms: Signaling and Experimental Workflows
The following diagrams illustrate the initially proposed allosteric mechanism and the subsequently revealed thiol-reactive mechanism of this compound.
Figure 1. Proposed Allosteric Modulation by this compound.
Figure 2. Thiol-Reactive Mechanism of this compound.
Figure 3. Experimental Workflow for this compound Characterization.
Conclusion and Future Directions
The story of this compound serves as a critical lesson in drug discovery and chemical biology. While initial, well-conducted experiments pointed towards a novel, pan-GPCR allosteric modulator, more nuanced investigations that controlled for redox conditions revealed a different mechanism of action. This highlights the importance of considering potential compound reactivity, especially with promiscuous inhibitors, and the utility of including reagents like DTT in assay buffers to identify thiol-reactive compounds.
While this compound did not fulfill its initial promise as a universal allosteric modulator, it remains a valuable tool compound for studying the role of cysteine residues in GPCR function. Its journey from a celebrated allosteric modulator to a recognized thiol-reactive agent provides invaluable insights for the scientific community, reinforcing the principles of rigorous scientific inquiry and the continuous evolution of our understanding of pharmacology.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Modulator: A Technical Guide to SCH-202676
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCH-202676, chemically identified as N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)methanamine, emerged in the scientific landscape as a novel compound with the intriguing ability to modulate the function of a wide array of G protein-coupled receptors (GPCRs). Initially lauded as a promising allosteric modulator, subsequent investigations have unveiled a more complex mechanism of action, suggesting its effects are, at least in part, attributable to its reactivity with sulfhydryl groups on these receptors. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways to serve as a valuable resource for the scientific community.
Discovery and Historical Perspective
This compound was first reported as a novel thiadiazole compound that inhibited both agonist and antagonist binding to a variety of structurally distinct GPCRs.[1][2] This broad spectrum of activity, spanning opioid, adrenergic, muscarinic, and dopaminergic receptors, positioned it as a unique tool for studying GPCR function.[1][2] The initial hypothesis was that this compound interacted with a common structural motif present in a large number of GPCRs, acting as a true allosteric modulator.[1] This was supported by the observation that its effects were reversible.[1]
However, the narrative surrounding this compound's mechanism of action began to shift as further research emerged. Studies revealed that the effects of this compound on GPCR function were sensitive to the presence of reducing agents like dithiothreitol (DTT).[3][4] This finding led to the revised hypothesis that this compound acts as a thiol-reactive compound, modifying sulfhydryl groups on the GPCRs rather than binding to a distinct allosteric site.[3] This reclassification from a true allosteric modulator to a sulfhydryl-reactive agent has significant implications for its use as a pharmacological tool and its potential as a therapeutic lead.
Chemical Properties and Synthesis
Chemical Name: N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)methanamine[1]
Pharmacological Data
The initial characterization of this compound involved a series of radioligand binding assays to determine its potency and efficacy at various GPCRs. The following tables summarize the available quantitative data.
Table 1: Inhibitory Activity of this compound on Radioligand Binding
| Receptor Target | Radioligand | Assay Type | IC50 (µM) | Reference |
| α2a-Adrenergic Receptor | Agonist & Antagonist | Inhibition | 0.5 | [1] |
| Adenosine A1 Receptor | Various | Inhibition | - | [4] |
| Adenosine A2A Receptor | Various | Inhibition | - | [4] |
| Adenosine A3 Receptor | Various | Inhibition | - | [4] |
| µ-Opioid Receptor | Various | Inhibition | - | [1] |
| δ-Opioid Receptor | Various | Inhibition | - | [1] |
| κ-Opioid Receptor | Various | Inhibition | - | [1] |
| Muscarinic M1 Receptor | Various | Inhibition | - | [1] |
| Muscarinic M2 Receptor | Various | Inhibition | - | [1] |
| Dopamine D1 Receptor | Various | Inhibition | - | [1] |
| Dopamine D2 Receptor | Various | Inhibition | - | [1] |
Note: Specific IC50 values for many of the listed receptors are not explicitly stated in the provided search results, but inhibitory activity was confirmed.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the modulation of ligand binding to GPCRs. As discussed, this is now understood to occur primarily through the interaction with cysteine residues on the receptors. This interaction can alter the conformation of the receptor, thereby affecting its ability to bind its cognate ligands and to couple to downstream signaling partners.
GPCRs transduce extracellular signals by activating intracellular heterotrimeric G proteins, which are classified into several families (Gαs, Gαi/o, Gαq/11, and Gα12/13) based on their α subunit. The activation of these G proteins initiates distinct downstream signaling cascades.
Below are diagrams illustrating the canonical GPCR signaling pathways potentially affected by this compound.
Figure 1: General overview of GPCR signaling modulation by this compound.
Gαs-Coupled Receptor Signaling
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility, Mechanism, and Experimental Characterization of SCH-202676: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties and biological activity of SCH-202676, a compound initially investigated as an allosteric modulator of G protein-coupled receptors (GPCRs). This document will be of interest to researchers in pharmacology, medicinal chemistry, and drug development, offering critical data on solubility, a revised understanding of its mechanism of action, and detailed experimental workflows for its characterization.
Solubility of this compound
The solubility of a compound is a critical parameter for its use in experimental assays and for its potential as a therapeutic agent. The solubility of this compound has been determined in several common laboratory solvents.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. It is important to note that the hydrobromide salt of this compound is often used in commercial preparations.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble to 25 mM[1] | Gentle warming may be required.[1] |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL[2] | |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[3] | |
| Dimethylformamide (DMF) | 5 mg/mL[3] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | |
| Water | Insoluble[2] |
Note: The molecular weight of this compound hydrobromide is 348.26 g/mol .[1]
Mechanism of Action: A Re-evaluation
Initial studies identified this compound as a potential allosteric modulator of a wide range of GPCRs, including adenosine, opioid, muscarinic, adrenergic, and dopaminergic receptors, with IC50 values in the range of 0.1-1.8 μM.[1] It was observed to inhibit both agonist and antagonist binding to these receptors.[2] However, subsequent research has revealed that this compound is not a true allosteric modulator. Instead, it acts as a sulphydryl-reactive compound.[1]
This revised understanding indicates that this compound disrupts GPCR signaling through a thiol-based mechanism, an effect that can be reversed by the reducing agent dithiothreitol (DTT). This reactivity with sulfhydryl groups on proteins is a critical consideration for any experimental design involving this compound.
Below is a diagram illustrating the proposed mechanism of this compound's interaction with GPCR signaling.
References
In Vitro Characterization of SCH-202676: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-202676, a novel thiadiazole compound, has been a subject of scientific intrigue due to its complex interactions with G protein-coupled receptors (GPCRs). Initially identified as a non-selective allosteric modulator, subsequent research has unveiled a more nuanced, and at times conflicting, pharmacological profile. This technical guide provides an in-depth overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its proposed mechanisms of action. The information is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Pharmacological Profile: A Dual Identity
This compound has been demonstrated to inhibit the binding of both agonists and antagonists to a wide array of GPCRs, including adenosine, opioid, muscarinic, adrenergic, and dopaminergic receptors.[1] This broad activity initially pointed towards a mechanism involving a common, conserved structural motif across different GPCRs. However, a significant body of evidence now suggests that this compound may act as a thiol-reactive compound, with its effects being sensitive to the presence of reducing agents like dithiothreitol (DTT). This dual interpretation of its mechanism of action is a central theme in its in vitro characterization.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound across various GPCRs.
Table 1: Inhibitory Activity of this compound on Radioligand Binding to Various GPCRs
| Receptor Subtype | Radioligand | Assay Type | IC50 (µM) | Reference |
| α2a-Adrenergic | Agonist ([3H]UK-14,304) & Antagonist ([3H]Yohimbine) | Radioligand Binding | 0.5 | [2][3] |
| Adenosine (A1, A2A, A3) | Not Specified | Radioligand Binding | 0.1 - 1.8 | [1] |
| Opioid (µ, δ, κ) | Not Specified | Radioligand Binding | 0.1 - 1.8 | [1] |
| Muscarinic (M1, M2) | Not Specified | Radioligand Binding | 0.1 - 1.8 | [1] |
| Dopaminergic (D1, D2) | Not Specified | Radioligand Binding | 0.1 - 1.8 | [1] |
Table 2: Functional Activity of this compound
| Assay Type | Receptor System | Effect | Concentration | Reference |
| [35S]GTPγS Binding | Rat Forebrain Membranes | Enhanced Labeling | Not Specified | [3] |
| Agonist-induced Activation | α2a-Adrenergic Receptor | Inhibition | Not Specified | [2] |
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure based on standard methods for determining the affinity of a compound for a receptor.
Objective: To determine the inhibitory concentration (IC50) of this compound against the binding of a specific radioligand to a target GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target receptor (e.g., [3H]Yohimbine for the α2a-adrenergic receptor)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
[35S]GTPγS Functional Assay
This assay measures the activation of G proteins, a downstream event of GPCR activation.
Objective: To assess the functional effect of this compound on agonist-induced G protein activation.
Materials:
-
Cell membranes expressing the target GPCR and associated G proteins
-
[35S]GTPγS (a non-hydrolyzable GTP analog)
-
GTPγS Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
Agonist for the target receptor
-
This compound
-
(Optional) Dithiothreitol (DTT) to test for thiol reactivity
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Pre-incubation: Pre-incubate the membranes with the agonist and varying concentrations of this compound in the assay buffer.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Analyze the data to determine the effect of this compound on agonist-stimulated [35S]GTPγS binding. To investigate the thiol-reactivity, the assay can be performed in the presence and absence of DTT.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action of this compound and a typical experimental workflow for its characterization.
Caption: Proposed allosteric modulation mechanism of this compound on a GPCR.
Caption: Proposed thiol-reactivity mechanism of this compound.
Caption: A typical experimental workflow for the in vitro characterization of this compound.
Discussion and Future Directions
The dualistic nature of this compound's pharmacology presents both challenges and opportunities for researchers. While its broad-spectrum activity against various GPCRs makes it a complex tool for targeted studies, its unique mechanism of action warrants further investigation. The conflicting reports on whether it acts as a true allosteric modulator or a thiol-reactive compound highlight the importance of careful experimental design, particularly the inclusion of reducing agents like DTT in functional assays.
Future research should focus on:
-
Definitive determination of the mechanism of action: Utilizing structural biology techniques and site-directed mutagenesis to pinpoint the exact binding site and the nature of the interaction.
-
Exploring the structure-activity relationship: Synthesizing and testing analogs of this compound to identify compounds with improved selectivity and a more defined mechanism of action.
-
Investigating its potential as a chemical probe: Despite its complexity, this compound could serve as a valuable tool to study the role of conserved structural motifs or cysteine residues in GPCR function.
This technical guide provides a snapshot of the current understanding of the in vitro characterization of this compound. As research progresses, a clearer picture of this enigmatic compound will undoubtedly emerge, potentially paving the way for the development of novel therapeutics targeting GPCRs.
References
Unveiling the Off-Target Profile of SCH-202676: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially identified as a promising allosteric modulator of a wide array of G protein-coupled receptors (GPCRs), SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) has since been the subject of deeper investigation revealing a more complex pharmacological profile. This technical guide provides a comprehensive overview of the known off-target effects of this compound, focusing on its thiol-based mechanism of action that leads to broad, non-specific interactions with numerous GPCRs. The information presented herein is intended to inform researchers and drug development professionals of the compound's promiscuous activity, aiding in the critical evaluation of its utility as a pharmacological tool and potential therapeutic agent.
Core Finding: A Thiol-Reactive Compound, Not a True Allosteric Modulator
Quantitative Analysis of Off-Target Binding
This compound has been shown to inhibit radioligand binding to a structurally diverse range of GPCRs. The following table summarizes the available quantitative data on these off-target interactions.
| Target Receptor Family | Specific Receptor(s) | Measured Effect (IC50) | Experimental Context | Reference |
| Adrenergic | α2a-adrenergic | 0.5 µM | Inhibition of radiolabeled agonist and antagonist binding. | [2] |
| α- and β-adrenergic | 0.1 - 1.8 µM (general range) | Inhibition of radioligand binding. | ||
| Opioid | µ-, δ-, and κ-opioid | 0.1 - 1.8 µM (general range) | Inhibition of radioligand binding. | [2] |
| Muscarinic | M1 and M2 | 0.1 - 1.8 µM (general range) | Inhibition of radioligand binding. | [2] |
| M1 | Mixed competitive/noncompetitive inhibition | Intact cell assays of acetylcholine-mediated phosphoinositide hydrolysis. | [3] | |
| Dopaminergic | D1 and D2 | 0.1 - 1.8 µM (general range) | Inhibition of radioligand binding. | [2] |
It is important to note that this compound did not show inhibitory activity at the epidermal growth factor receptor (EGFR), a tyrosine kinase receptor, suggesting a degree of selectivity for GPCRs.[2]
Experimental Methodologies
The characterization of this compound's off-target effects has relied on a variety of in vitro assays. The following sections detail the general protocols for the key experiments cited.
Radioligand Binding Assays
These assays were employed to determine the inhibitory effect of this compound on the binding of specific radiolabeled ligands to various GPCRs.
General Protocol:
-
Membrane Preparation: Membranes from cells heterologously expressing the target GPCR or from native tissues are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand and varying concentrations of this compound are incubated with the prepared membranes in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the concentration-response curves.
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G proteins coupled to GPCRs and was used to assess the impact of this compound on receptor signaling.
General Protocol:
-
Membrane Preparation: As described for radioligand binding assays.
-
Incubation: Membranes are incubated with a GPCR agonist, varying concentrations of this compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer. In some experiments, the reducing agent DTT is included to assess the thiol-dependency of the effects.
-
Termination and Separation: The binding reaction is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the free form.
-
Detection: The amount of [³⁵S]GTPγS bound to the G proteins in the membranes is quantified by scintillation counting.
-
Data Analysis: Basal binding is measured in the absence of an agonist. Agonist-stimulated binding is calculated by subtracting the basal binding. The effect of this compound is determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
¹H NMR Spectroscopy
¹H NMR was utilized to investigate the structural integrity of this compound in the presence of a reducing agent or biological tissue.
General Protocol:
-
Sample Preparation: this compound is incubated in a buffered solution (e.g., Tris-based buffer) with or without DTT or brain cryostat sections.
-
NMR Analysis: Following incubation, the supernatant is collected, and the ¹H NMR spectrum is acquired.
-
Data Interpretation: The resulting spectra are compared to a reference spectrum of this compound to identify any chemical shifts or changes in the signal pattern, which would indicate a structural modification of the compound.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound's thiol-dependent interaction with GPCRs.
Caption: Experimental workflow for a radioligand binding assay to determine this compound's inhibitory potency.
Conclusion
The evidence strongly indicates that this compound is not a selective allosteric modulator but rather a promiscuous inhibitor of a wide range of GPCRs through a thiol-dependent mechanism. This off-target activity is a critical consideration for researchers utilizing this compound in their studies. The broad inhibitory profile and the nature of its interaction necessitate careful experimental design, including the use of appropriate controls such as the reducing agent DTT, to correctly interpret any observed biological effects. For drug development professionals, the non-specific nature of this compound's interactions raises significant concerns regarding its potential for off-target toxicities and underscores the importance of thorough pharmacological profiling for any new chemical entity. This guide serves as a foundational resource for understanding the complex and often confounding off-target effects of this compound.
References
- 1. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Potential of SCH-202676 Against SARS-CoV-2 3CLpro: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-202676, chemically known as N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)methanamine, is a compound historically recognized as an allosteric modulator of G protein-coupled receptors (GPCRs).[1][2] However, recent research has unveiled a novel and significant antiviral activity of this compound, specifically its ability to inhibit the 3C-like protease (3CLpro) of SARS-CoV-2, the causative agent of COVID-19.[3][4] This technical guide provides an in-depth analysis of the antiviral properties of this compound against 3CLpro, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflow.
Quantitative Analysis of 3CLpro Inhibition
Recent studies have identified this compound (referred to as compound 6a in the primary literature) as a potent covalent inhibitor of SARS-CoV-2 3CLpro.[4] The inhibitory activity is time-dependent, suggesting a covalent binding mechanism. The IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by half, were determined at various incubation times.
| Incubation Time (minutes) | IC50 (μM) |
| 0 | 0.409 |
| 5 | 0.302 |
| 10 | 0.206 |
| 20 | 0.191 |
| Table 1: Time-dependent inhibitory activity of this compound (6a) against SARS-CoV-2 3CLpro. Data sourced from Ren P, et al. (2023).[3][4] |
Proposed Mechanism of Action: Covalent Inhibition
This compound is proposed to act as a non-peptidomimetic covalent inhibitor of 3CLpro.[4][5] The catalytic dyad of 3CLpro, consisting of Cysteine-145 and Histidine-41, is crucial for its proteolytic activity. The proposed mechanism involves a ring-opening metathesis reaction where the 2,3,5-substituted[3][6][7]-thiadiazole ring of this compound is attacked by the nucleophilic sulfur atom of the catalytic Cysteine-145 in the active site of 3CLpro.[4][5] This covalent modification of the active site cysteine leads to the irreversible inactivation of the enzyme, thereby inhibiting viral polyprotein processing and subsequent viral replication.
Experimental Protocols
The following section details the key experimental methodologies employed to characterize the inhibitory activity of this compound against SARS-CoV-2 3CLpro.
Recombinant 3CLpro Expression and Purification
-
Gene Synthesis and Cloning : The gene encoding for SARS-CoV-2 3CLpro was synthesized and cloned into an expression vector, such as pGEX-6P-1, containing a purification tag (e.g., GST-tag).
-
Protein Expression : The expression vector was transformed into a suitable bacterial host, typically E. coli BL21(DE3). Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.
-
Cell Lysis and Purification : Bacterial cells were harvested and lysed. The soluble fraction containing the recombinant 3CLpro was purified using affinity chromatography (e.g., GST-affinity resin).
-
Tag Cleavage and Further Purification : The purification tag was cleaved by a specific protease (e.g., PreScission Protease). Further purification steps, such as size-exclusion chromatography, were performed to obtain highly pure 3CLpro.
In Vitro 3CLpro Inhibition Assay (FRET-based)
A fluorescence resonance energy transfer (FRET) based assay is commonly used to measure the enzymatic activity of 3CLpro and the inhibitory effects of compounds.
-
Assay Principle : The assay utilizes a fluorogenic substrate containing a 3CLpro cleavage site flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.
-
Assay Components :
-
Assay Buffer : Typically, a buffer such as 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Recombinant 3CLpro : Purified enzyme at a final concentration in the nanomolar range.
-
FRET Substrate : A specific peptide substrate for 3CLpro with a FRET pair (e.g., Edans/Dabcyl).
-
Test Compound : this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure :
-
The recombinant 3CLpro is pre-incubated with varying concentrations of this compound for different time intervals (0, 5, 10, 20 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis : The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 values are then calculated by fitting the dose-response data to a suitable equation.
Broader Context and Previous Research
It is important to note that prior to the discovery of its anti-3CLpro activity, this compound was primarily investigated for its effects on GPCRs. Studies indicated that it acts as an allosteric modulator, inhibiting both agonist and antagonist binding to a variety of GPCRs.[1] However, subsequent research suggested that these effects might be mediated through thiol modification rather than a true allosteric mechanism, as the activity was sensitive to the presence of reducing agents like dithiothreitol (DTT).[2] This reactivity with sulfhydryl groups is consistent with its proposed covalent interaction with the cysteine residue in the active site of 3CLpro.
Conclusion
The recent identification of this compound as a covalent inhibitor of SARS-CoV-2 3CLpro opens a new avenue for its potential application as an antiviral agent. Its time-dependent inhibition and the proposed mechanism of covalent modification of the catalytic cysteine provide a strong basis for further investigation and development. This technical guide summarizes the current understanding of the anti-3CLpro activity of this compound, offering valuable data and methodological insights for the scientific community engaged in the discovery and development of novel COVID-19 therapeutics. Further studies are warranted to evaluate its efficacy and safety in more complex biological systems.
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:70375-43-8 | Chemsrc [chemsrc.com]
- 7. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Notes and Protocols for In Vitro Binding Assays of SCH-202676
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) is a thiadiazole compound that has been identified as an allosteric modulator of a variety of structurally distinct G protein-coupled receptors (GPCRs).[1] It has been shown to inhibit the binding of both agonists and antagonists to several GPCRs, including adenosine, opioid, adrenergic, muscarinic, and dopaminergic receptors.[2] Notably, this compound demonstrates divergent effects on purine receptors, inhibiting radioligand binding to human adenosine A₁, A₂ₐ, and A₃ receptors, while having no effect on the human P2Y₁ nucleotide receptor.[3][4][5]
These application notes provide a detailed protocol for conducting in vitro radioligand binding assays to characterize the interaction of this compound with GPCRs, with a particular focus on adenosine receptors.
Data Presentation
The following table summarizes the quantitative data for the inhibitory activity of this compound on human adenosine receptors as determined by radioligand binding assays.
| Receptor Subtype | Radioligand | IC₅₀ (µM) | Hill Slope | Cell Line | Reference |
| Adenosine A₁ | [³H]DPCPX | 0.77 ± 0.10 | 1.8 ± 0.2 | CHO | [3] |
| Adenosine A₂ₐ | [³H]ZM241385 | 0.55 ± 0.19 | 1.9 ± 0.1 | HEK-293 | [3] |
| Adenosine A₃ | [¹²⁵I]AB-MECA | 0.49 ± 0.18 | 1.7 ± 0.2 | CHO | [3] |
| α₂ₐ-Adrenergic | Not Specified | 0.5 | Not Specified | Not Specified | [2] |
Note: The Hill slopes being significantly greater than unity are indicative of positive cooperativity in the binding of this compound.[6]
Experimental Protocols
Protocol: In Vitro Radioligand Competition Binding Assay for this compound with Adenosine Receptors
This protocol outlines a method to determine the potency of this compound in inhibiting the binding of a radiolabeled ligand to a specific adenosine receptor subtype expressed in cultured cells.
1. Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human adenosine receptor of interest (e.g., A₁, A₂ₐ, or A₃).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).
-
This compound: The compound to be tested.
-
Non-specific Binding Control: A high concentration of a known unlabeled antagonist for the target receptor (e.g., 10 µM XAC for A₁ and A₂ₐ).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
96-well Filter Plates: With appropriate filter material (e.g., GF/B).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
2. Experimental Procedure
-
Membrane Preparation:
-
Culture cells expressing the target adenosine receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1 mg/mL. Store at -80°C.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation on ice.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle for total binding).
-
Non-specific binding control (for determining non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Pre-treat the membrane preparation with adenosine deaminase (ADA, 2 U/mL) for 30 minutes at room temperature before adding it to the assay plate.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of unlabeled antagonist) from the total binding (counts with vehicle).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
Critical Consideration: Influence of Thiol-Reactivity
It has been demonstrated that the effects of this compound can be influenced by the presence of reducing agents like dithiothreitol (DTT).[1] In the absence of DTT, this compound can elicit non-specific effects in some functional assays, such as [³⁵S]GTPγS binding.[1] While the cited radioligand binding studies for adenosine receptors did not explicitly mention the inclusion of DTT, researchers should be aware of this property. It is recommended to test the effect of DTT (e.g., 1 mM) in the assay buffer to determine if it influences the binding of this compound to the receptor of interest.
Visualizations
Experimental Workflow for In Vitro Binding Assay
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 6. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCH-202676 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Product Information
-
Product Name: SCH-202676
-
Chemical Name: N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine
-
Mechanism of Action: this compound was initially identified as a broad-spectrum allosteric modulator of G protein-coupled receptors (GPCRs).[1][2][3] However, further studies have revealed that it is a thiol-reactive compound that disrupts GPCR function through sulfhydryl modification.[1][2][3] Its effects can be reversed by the reducing agent dithiothreitol (DTT).[1][2][3] This is a critical consideration for experimental design and data interpretation.
-
Target Receptors: this compound has been shown to inhibit a variety of GPCRs, including adenosine, opioid, muscarinic, adrenergic, and dopaminergic receptors.[1][4]
-
Chemical Properties:
-
Formula: C₁₅H₁₃N₃S
-
Molecular Weight: 267.35 g/mol
-
Solubility: Soluble in DMSO, insoluble in water.
-
Storage: Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound for various GPCRs. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and assay used.
| Target Receptor | Cell Type/Preparation | Assay Type | IC₅₀ (µM) | Reference |
| α₂ₐ-Adrenergic Receptor | CHO cell membranes | Radioligand Binding | 0.5 | [1][4] |
| Various GPCRs | (adenosine, opioid, muscarinic, adrenergic, dopaminergic) | Radioligand Binding | 0.1 - 1.8 |
Note: The promiscuous nature of this compound's activity is attributed to its thiol-reactivity rather than specific allosteric modulation of each receptor.
General Guidelines for Use in Cell Culture
3.1. Preparation of Stock Solutions
-
This compound is insoluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.67 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
3.2. Important Considerations for Cell Culture Experiments
-
Thiol-Reactivity: The primary mechanism of action of this compound is through its reactivity with thiol groups on proteins, including GPCRs.[1][2][3] This can lead to non-specific effects.
-
Use of DTT as a Control: To distinguish between thiol-dependent effects and other potential mechanisms, it is highly recommended to include a control group where cells are co-treated with this compound and a reducing agent like dithiothreitol (DTT) at a concentration of approximately 1 mM.[1][2][3] The reversal of the observed effect by DTT would strongly suggest a thiol-mediated mechanism.
-
Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO used to deliver this compound.
-
Concentration Range: Based on published data, a typical effective concentration range for this compound in cell-based assays is between 0.1 µM and 10 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
Incubation Time: The optimal incubation time will vary depending on the assay and the specific cellular response being measured. Typical incubation times can range from a few minutes for rapid signaling events to 24-48 hours for cytotoxicity or gene expression studies.
Experimental Protocols
4.1. General Protocol for Treating Cells with this compound
-
Cell Seeding: Seed cells in an appropriate culture plate (e.g., 96-well plate for high-throughput assays) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Optimal seeding density should be determined empirically for each cell line.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of this compound in serum-free or low-serum cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound, the vehicle control, and the DTT control.
-
Incubation: Incubate the cells for the desired period.
-
Assay Performance: Proceed with the specific downstream assay (e.g., cAMP assay, calcium flux assay, cytotoxicity assay).
4.2. Protocol: cAMP Assay for Gαs/Gαi-Coupled GPCRs
This protocol is designed to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels following GPCR modulation by this compound.
-
Cell Seeding and Treatment: Follow the "General Protocol for Treating Cells with this compound" (Section 4.1).
-
Agonist/Antagonist Stimulation: After the desired pre-incubation time with this compound, stimulate the cells with a known agonist or antagonist for the GPCR of interest. For Gαs-coupled receptors, an agonist will increase cAMP, while for Gαi-coupled receptors, an agonist will decrease forskolin-stimulated cAMP levels.
-
Cell Lysis: After stimulation, lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist/antagonist concentration to generate dose-response curves. Compare the curves from cells treated with this compound to the control curves to determine the effect of the compound on GPCR signaling.
4.3. Protocol: Calcium Flux Assay for Gαq-Coupled GPCRs
This protocol measures changes in intracellular calcium concentration, a hallmark of Gαq-coupled GPCR activation.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's protocol. This is typically done in a buffer like Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.
-
Compound Pre-incubation: After dye loading, wash the cells and add the medium containing different concentrations of this compound, vehicle control, and DTT control. Incubate for the desired pre-incubation time.
-
Calcium Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period.
-
Agonist Injection: Inject a known agonist for the Gαq-coupled GPCR of interest and continue to measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the agonist concentration to generate dose-response curves and evaluate the effect of this compound.
4.4. Protocol: Cytotoxicity Assay
This protocol assesses the effect of this compound on cell viability.
-
Cell Seeding and Treatment: Follow the "General Protocol for Treating Cells with this compound" (Section 4.1). A longer incubation period (e.g., 24, 48, or 72 hours) is typically used for cytotoxicity assays.
-
Viability Measurement: After the incubation period, measure cell viability using a suitable method. Common methods include:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells, often analyzed by fluorescence microscopy or flow cytometry.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the concentration of this compound to determine the cytotoxic concentration 50 (CC₅₀).
Visualizations
Caption: Generalized GPCR signaling pathway and the proposed mechanism of action of this compound.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SCH-202676 in GPCR Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-202676, with the chemical name N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, was initially identified as a novel, non-selective allosteric modulator of a broad range of G protein-coupled receptors (GPCRs). It has been shown to inhibit the binding of both agonists and antagonists to various GPCRs, including adenosine, adrenergic, dopaminergic, muscarinic, and opioid receptors.[1][2] However, subsequent research has revealed that the inhibitory action of this compound may be attributed to its reactivity with sulfhydryl groups, suggesting a mechanism of thiol modification rather than true allosteric modulation.[3][4] This critical finding underscores the importance of careful experimental design, particularly concerning the use of reducing agents like dithiothreitol (DTT).
These application notes provide detailed protocols for utilizing this compound in GPCR inhibition studies, with a focus on radioligand binding and functional G protein activation assays. The information is intended to guide researchers in designing and interpreting experiments with this compound.
Data Presentation
Table 1: Inhibitory Concentrations of this compound on Various GPCRs
| Receptor Target | Assay Type | Cell/Tissue Type | Radioligand | IC50 (µM) | Reference |
| α2a-Adrenergic Receptor | Radioligand Binding | CHO cell membranes | [3H]Rauwolscine (antagonist) | 0.5 | [1] |
| Adenosine A1 Receptor | Radioligand Binding | CHO cells | [3H]DPCPX (antagonist) | ~0.8 | [2] |
| Adenosine A2A Receptor | Radioligand Binding | HEK-293 cells | [3H]ZM241385 (antagonist) | ~0.5 | [2] |
| Adenosine A3 Receptor | Radioligand Binding | CHO cells | [3H]PSB-11 (antagonist) | ~0.7 | [2] |
| µ-Opioid Receptor | Radioligand Binding | CHO cell membranes | [3H]Diprenorphine (antagonist) | ~0.3 | [1] |
| δ-Opioid Receptor | Radioligand Binding | CHO cell membranes | [3H]Naltrindole (antagonist) | ~0.4 | [1] |
| κ-Opioid Receptor | Radioligand Binding | CHO cell membranes | [3H]U69,593 (agonist) | ~0.2 | [1] |
| D1 Dopamine Receptor | Radioligand Binding | CHO cell membranes | [3H]SCH23390 (antagonist) | ~1.8 | [1] |
| D2 Dopamine Receptor | Radioligand Binding | CHO cell membranes | [3H]Spiperone (antagonist) | ~0.1 | [1] |
| M1 Muscarinic Receptor | Radioligand Binding | CHO cell membranes | [3H]N-methylscopolamine | Not specified | [5] |
| M2 Muscarinic Receptor | Radioligand Binding | CHO cell membranes | [3H]AF-DX 384 (antagonist) | ~0.6 | [1] |
Note: The inhibitory effects of this compound in functional assays, such as [35S]GTPγS binding, are sensitive to the presence of DTT. In the absence of DTT, this compound can cause non-specific effects.[3][4]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GPCR Inhibition
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on radioligand binding to a target GPCR expressed in cell membranes.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radioligand specific for the target GPCR (e.g., [3H]-labeled agonist or antagonist)
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
Non-specific binding inhibitor (e.g., a high concentration of an unlabeled ligand)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Dilute this compound to various concentrations in the assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations or vehicle (for total binding).
-
Non-specific binding inhibitor (for determining non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Cell membranes (protein concentration to be optimized for the specific receptor).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through the filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: [35S]GTPγS Binding Assay for Functional GPCR Inhibition
This protocol is designed to measure the effect of this compound on agonist-stimulated G protein activation. Crucially, it includes steps to address the thiol-reactivity of this compound.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[35S]GTPγS
-
Agonist for the target GPCR
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
GDP
-
Dithiothreitol (DTT)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Prepare dilutions of this compound and the agonist in the assay buffer. It is critical to perform parallel experiments with and without 1 mM DTT in the assay buffer to assess the thiol-dependent effects of this compound. [3][4]
-
Pre-incubation (optional but recommended): Pre-incubate the cell membranes with this compound or vehicle in the presence or absence of DTT for a specific time (e.g., 30 minutes) at room temperature.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer (with or without DTT)
-
GDP (typically 10-100 µM)
-
This compound at various concentrations or vehicle.
-
Agonist at a concentration that elicits a submaximal response (e.g., EC80). For basal binding, add vehicle instead of the agonist.
-
Cell membranes.
-
-
Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Harvesting and Washing: Terminate the reaction by rapid filtration and wash the filters as described in Protocol 1.
-
Scintillation Counting: Measure the bound [35S]GTPγS as described in Protocol 1.
-
Data Analysis: Calculate the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding from the agonist-induced binding. Analyze the inhibitory effect of this compound on this stimulated response. Compare the results obtained in the presence and absence of DTT to understand the nature of the inhibition.
Mandatory Visualizations
Caption: GPCR signaling and the inhibitory action of this compound.
Caption: Workflow for a radioligand binding inhibition assay.
Caption: Workflow for a [35S]GTPγS functional assay.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing SCH-202676 stock solutions for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and handling of SCH-202676 stock solutions for research purposes. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction
This compound, with the chemical name N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, is a compound that has been characterized as a sulphydryl-reactive agent that modulates the function of a variety of G protein-coupled receptors (GPCRs).[1][2] Initially investigated as a potential allosteric modulator, further studies have revealed that its mechanism of action involves the modification of thiol groups, a characteristic that can be reversed by the reducing agent dithiothreitol (DTT).[1][3] This reactivity is a critical consideration in the design of experiments utilizing this compound. This compound has been shown to inhibit both agonist and antagonist binding to a wide range of GPCRs, including adenosine, opioid, muscarinic, adrenergic, and dopaminergic receptors, with IC50 values typically in the range of 0.1-1.8 μM.[2][4]
Physicochemical Properties and Solubility
Proper preparation of this compound stock solutions begins with an understanding of its physical and chemical properties. This data is essential for accurate concentration calculations and for selecting the appropriate solvent.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃S·HBr | |
| Molecular Weight | 348.26 g/mol | [2] |
| Appearance | Solid | General Knowledge |
| Solubility in DMSO | Soluble to 25 mM with gentle warming | [2] |
| Solubility in Water | Insoluble | [5] |
Preparation of Stock Solutions
This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound hydrobromide powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettors and sterile tips
Protocol
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature for at least 60 minutes before opening to prevent condensation.[6]
-
Weigh the Compound: On a calibrated precision balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.48 mg of this compound (Molecular Weight: 348.26 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed powder. For a 10 mM stock solution, if you weighed 3.48 mg, add 1 mL of DMSO.
-
Promote Solubilization: Tightly cap the vial and vortex thoroughly. Gentle warming may be required to achieve complete dissolution.[2] Visually inspect the solution to ensure no particulates are present.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[6]
-
Storage: Store the aliquots at -20°C. Under these conditions, the stock solution is generally stable for up to one month.[6]
Experimental Considerations and Workflow
The sulphydryl-reactive nature of this compound necessitates careful consideration in experimental design. The presence of reducing agents like DTT can neutralize its effects.
Interaction with Reducing Agents
It has been demonstrated that the effects of this compound on GPCRs are reversed by the presence of 1 mM DTT.[1][3] Researchers should be aware of the components of their assay buffers and cell culture media. If the experimental system contains thiols, the effective concentration and activity of this compound may be compromised.
Experimental Workflow Diagram
The following diagram illustrates a recommended workflow for incorporating this compound into a typical cell-based assay, highlighting the critical step of considering the presence of reducing agents.
Caption: Workflow for preparing and using this compound.
Signaling Pathway Interaction
This compound exerts its effects by interacting with sulfhydryl groups on GPCRs, thereby inhibiting their signaling. This is distinct from classical competitive or allosteric antagonism. The diagram below conceptualizes this interaction.
Caption: Mechanism of this compound action on GPCR signaling.
By following these guidelines, researchers can effectively prepare and utilize this compound in their studies, ensuring greater accuracy and reproducibility of their findings.
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCH 202676 hydrobromide | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
Application Notes and Protocols for SCH-202676 in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-202676 is a small molecule initially characterized as an allosteric modulator of a wide range of G protein-coupled receptors (GPCRs).[1][2] Subsequent research has revealed that its mechanism of action involves the modification of sulfhydryl groups on these receptors, rather than a true allosteric interaction.[3][4][5][6] This unique thiol-reactive property presents a potential avenue for therapeutic intervention, particularly in the context of viral infections where host GPCRs play a critical role.
Many viruses, including human immunodeficiency virus (HIV) and various herpesviruses, have evolved to exploit host cell GPCRs, such as chemokine receptors, for entry, replication, and immune evasion.[3][7][8][9][10][11] By modifying these crucial host factors, this compound may offer a novel host-targeted antiviral strategy. These application notes provide a hypothetical framework and detailed protocols for the experimental design of antiviral assays to investigate the potential of this compound as an antiviral agent.
Proposed Antiviral Mechanism of Action
We hypothesize that this compound exerts its antiviral effects by covalently modifying cysteine residues within the extracellular loops or transmembrane domains of GPCRs that are utilized by viruses for cellular entry. This modification could disrupt the conformational changes necessary for viral glycoprotein binding and subsequent membrane fusion, thereby inhibiting viral entry. Additionally, by altering GPCR signaling, this compound may modulate downstream pathways, such as the NF-κB signaling cascade, which are often manipulated by viruses to facilitate their replication and evade the host immune response.[12][13][14][15][16]
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HIV-1 (X4-tropic) | TZM-bl | Luciferase Reporter | 1.5 ± 0.3 | >100 | >66.7 |
| HSV-1 | Vero | Plaque Reduction | 3.2 ± 0.5 | >100 | >31.3 |
| Influenza A | A549 | TCID50 | 5.8 ± 1.1 | >100 | >17.2 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Table 2: Effect of this compound on NF-κB Activation
| Treatment | NF-κB Activity (Fold Change vs. Mock) |
| Mock Infected | 1.0 ± 0.1 |
| Virus Infected | 8.5 ± 0.9 |
| Virus + this compound (1 µM) | 4.2 ± 0.5 |
| Virus + this compound (5 µM) | 2.1 ± 0.3 |
| Virus + this compound (10 µM) | 1.3 ± 0.2 |
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
This assay is considered the "gold standard" for measuring the ability of a compound to neutralize a virus.[17]
Materials:
-
Susceptible host cells (e.g., Vero cells for HSV-1)
-
Virus stock of known titer
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)
-
Semi-solid overlay (e.g., 1.2% Carboxymethyl cellulose in culture medium)
-
Crystal Violet staining solution
-
6-well plates
Protocol:
-
Seed 6-well plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound in culture medium.
-
In a separate plate, mix the diluted compound with a constant amount of virus (e.g., 100 plaque-forming units).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Remove the culture medium from the cell monolayer and inoculate with the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and add the semi-solid overlay to each well.[18]
-
Incubate the plates for a period appropriate for plaque formation (e.g., 2-3 days for HSV-1).
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.[19][20]
50% Tissue Culture Infectious Dose (TCID50) Assay
This assay is used for viruses that do not form plaques and measures the amount of virus required to infect 50% of the inoculated cell cultures.[4][21][22]
Materials:
-
Susceptible host cells (e.g., A549 cells for Influenza A)
-
Virus stock
-
This compound stock solution
-
Cell culture medium with 2% FBS
-
96-well plates
Protocol:
-
Seed a 96-well plate with host cells and incubate overnight to form a monolayer.[23]
-
Prepare serial ten-fold dilutions of the virus stock.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cell monolayer with the diluted compound for 1 hour at 37°C.
-
Infect the pre-treated cells with the diluted virus.
-
Incubate the plate for 3-5 days and observe for cytopathic effect (CPE).
-
Determine the number of infected and uninfected wells for each virus dilution.
-
Calculate the TCID50 titer using the Reed-Muench method.[24]
NF-κB Reporter Assay
This assay measures the effect of this compound on the activation of the NF-κB signaling pathway, which is often modulated during viral infection.[12][13][14][15][16]
Materials:
-
Host cells stably transfected with an NF-κB-luciferase reporter construct
-
Virus stock
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
-
96-well plates
Protocol:
-
Seed the reporter cell line in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Infect the cells with the virus at a multiplicity of infection (MOI) known to induce NF-κB activation.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using a CellTiter-Glo assay).
Important Considerations
Due to the thiol-reactive nature of this compound, it is crucial to consider the presence of reducing agents, such as dithiothreitol (DTT), in the experimental setup, as they can inactivate the compound.[3][4][5] For assays involving cell culture, the presence of cysteine and other thiols in the culture medium should be noted, although their concentrations are generally low and may not significantly interfere with the activity of this compound at effective concentrations. It is recommended to perform control experiments to assess the stability and activity of this compound under the specific assay conditions.
Conclusion
This compound represents a compound with a unique mechanism of action that warrants investigation for its potential as a broad-spectrum antiviral agent. The protocols outlined in these application notes provide a starting point for researchers to explore the antiviral efficacy of this compound and to elucidate its mechanism of action against a variety of viral pathogens that rely on host GPCRs for their life cycle. Further studies are encouraged to expand on these initial assays and to explore the in vivo efficacy and safety of this compound.
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brainvta.tech [brainvta.tech]
- 5. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms PMID: 16402041 | MCE [medchemexpress.cn]
- 7. HIV chemokine receptor inhibitors as novel anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-receptor antagonists as HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms Deployed by Virally Encoded G Protein Coupled Receptors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral G Protein–Coupled Receptors Encoded by β- and γ-Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hijacking GPCRs By Viral Pathogens And Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. embopress.org [embopress.org]
- 15. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. sitesv2.anses.fr [sitesv2.anses.fr]
- 20. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 21. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 22. agilent.com [agilent.com]
- 23. SARS-CoV-2 TCID50 [protocols.io]
- 24. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols: SCH-202676 Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling, storage, and experimental use of SCH-202676 powder, a sulfhydryl-reactive compound that modulates G protein-coupled receptors (GPCRs).
Chemical and Physical Properties
This compound, with the chemical name N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, is a research compound used to study GPCRs. Its key properties are summarized below.
| Property | Value |
| Molecular Weight | 348.26 g/mol |
| Formula | C₁₅H₁₃N₃S·HBr |
| Purity | ≥98% |
| CAS Number | 265980-25-4 |
| Appearance | Powder |
| Solubility | Soluble to 25 mM in DMSO with gentle warming. Insoluble in water. |
Storage and Handling
Proper storage and handling of this compound powder are crucial to maintain its stability and ensure laboratory safety.
Storage
Store this compound powder in a desiccator at either +4°C or room temperature. It is important to keep the compound dry to prevent degradation.
Health and Safety
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid direct contact with skin and eyes. Do not ingest. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the powder and dispose of it as chemical waste according to your institution's guidelines.
-
Disposal: Dispose of unused this compound powder and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.
Mechanism of Action
This compound is a sulfhydryl-reactive compound that inhibits both agonist and antagonist binding to a wide range of G protein-coupled receptors (GPCRs), including adenosine, opioid, muscarinic, adrenergic, and dopaminergic receptors. Its inhibitory effects are reversible.[1]
Initial studies described this compound as an allosteric modulator of GPCRs. However, subsequent research has shown that its effects are sensitive to the presence of reducing agents like dithiothreitol (DTT). In the absence of DTT, this compound can cause non-specific effects in functional assays.[2][3] The addition of DTT reverses these non-specific effects, indicating that this compound likely acts through modification of sulfhydryl groups on the receptor or associated proteins.[2][3] Structural analysis has revealed that this compound is prone to decomposition after reacting with DTT or brain tissue.[2] Therefore, it is more accurately described as a sulfhydryl-reactive compound rather than a true allosteric modulator.[2]
This property is critical for experimental design, and researchers should carefully consider the inclusion or exclusion of reducing agents in their assays and interpret the results accordingly.
Caption: A simplified diagram of a G-protein coupled receptor signaling cascade.
Experimental Protocols
The following are detailed protocols for common assays used to characterize the effects of this compound on GPCRs.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the inhibitory potency (IC₅₀) of this compound on the binding of a radiolabeled ligand to a specific GPCR.
Materials:
-
This compound powder
-
DMSO
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (e.g., [³H]-agonist or antagonist)
-
Unlabeled ligand for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
-
Optional: Dithiothreitol (DTT)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to make a concentrated stock solution (e.g., 10 mM). Gentle warming may be required.
-
Perform serial dilutions of the stock solution in the assay buffer to obtain the desired final concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, cell membranes, and radiolabeled ligand.
-
Non-specific Binding: Assay buffer, cell membranes, radiolabeled ligand, and a high concentration of unlabeled ligand.
-
This compound Competition: Assay buffer, cell membranes, radiolabeled ligand, and varying concentrations of this compound.
-
-
The final assay volume is typically 200-250 µL.
-
Note on DTT: If investigating the sulfhydryl-reactivity, a parallel experiment with the inclusion of DTT (e.g., 1 mM) in the assay buffer should be performed.[2]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a GPCR agonist and can be used to assess the inhibitory effect of this compound on this process.
Materials:
-
This compound powder
-
DMSO
-
Cell membranes expressing the GPCR of interest
-
GPCR agonist
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
96-well microplates
-
Scintillation fluid or SPA beads
-
Microplate scintillation counter
-
Optional: Dithiothreitol (DTT)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO and serial dilutions in the assay buffer.
-
Prepare solutions of the GPCR agonist, GDP, and [³⁵S]GTPγS in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Basal Binding: Assay buffer, cell membranes, GDP, and [³⁵S]GTPγS.
-
Agonist-stimulated Binding: Assay buffer, cell membranes, GDP, GPCR agonist, and [³⁵S]GTPγS.
-
This compound Inhibition: Assay buffer, cell membranes, GDP, GPCR agonist, varying concentrations of this compound, and [³⁵S]GTPγS.
-
-
Note on DTT: As with the radioligand binding assay, a parallel experiment including DTT (e.g., 1 mM) is crucial for interpreting the mechanism of this compound.[2]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Termination and Filtration/SPA:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
SPA Method: Add scintillation proximity assay (SPA) beads to each well to capture the membranes. No filtration is required.
-
-
Scintillation Counting:
-
For the filtration method, place filters in scintillation vials with fluid and count.
-
For the SPA method, count the plate directly in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the agonist-stimulated binding.
-
Plot the percentage of agonist-stimulated binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding using non-linear regression analysis.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCH-202676 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-202676, chemically known as N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, is a small molecule that has been investigated for its interaction with G protein-coupled receptors (GPCRs).[1][2] Initially identified as a potential allosteric modulator with broad-spectrum activity across various GPCRs, subsequent research has shed light on a more complex mechanism of action. These notes provide an overview of the compound's activity, quantitative data from key assays, and detailed protocols for its evaluation in a high-throughput screening (HTS) context.
Mechanism of Action
This compound was first characterized as an allosteric modulator that inhibits the binding of both agonists and antagonists to a variety of GPCRs.[2][3] This effect was observed across structurally distinct receptors, including opioid, adrenergic, muscarinic, and dopaminergic subtypes, suggesting an interaction with a common structural motif or an accessory protein.[2] The effects of this compound were found to be reversible.[2][4]
However, further studies have indicated that the inhibitory action of this compound may not be due to true allosteric modulation. Its effects in [³⁵S]GTPγS binding assays were found to be nonspecific and could be reversed by the reducing agent dithiothreitol (DTT).[1] This suggests that this compound may act through thiol modification of the receptors, a mechanism sensitive to the redox environment.[1] When DTT was included in the assay buffer, this compound had no discernible effect on receptor-driven G protein activity for a range of Gi-coupled receptors.[1]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the quantitative data reported for this compound in radioligand binding assays.
| Receptor | Radioligand | Assay Type | IC₅₀ (µM) | Effect on Bmax | Effect on Kₑ | Reference |
| α₂ₐ-Adrenergic Receptor | Agonist/Antagonist | Radioligand Binding | 0.5 | Decreased | Slight Increase | [2] |
Experimental Protocols
High-Throughput Competitive Radioligand Binding Assay
This protocol is designed to assess the ability of this compound to inhibit the binding of a radiolabeled ligand to a specific GPCR expressed in a cell membrane preparation.
a. Materials and Reagents:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target receptor (e.g., [³H]N-methylscopolamine for muscarinic receptors)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well or 384-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate harvester
-
Scintillation counter
b. Protocol:
-
Compound Plating: Prepare serial dilutions of this compound in assay buffer and dispense into the microplate wells. Include wells for total binding (vehicle control) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Membrane Preparation: Thaw the frozen cell membrane aliquots and resuspend them in the final assay binding buffer. Determine the optimal protein concentration (typically 3-20 µg for cells or 50-120 µg for tissue per well) through preliminary experiments.[5]
-
Reaction Initiation: Add the diluted cell membranes to the wells containing the test compounds. Subsequently, add the radioligand at a concentration close to its Kₑ value. The final assay volume is typically 250 µL for 96-well plates.[5]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (typically 60 minutes), with gentle agitation.[5]
-
Harvesting: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist-stimulated GPCR and can be used to assess the inhibitory effect of this compound on this process.
a. Materials and Reagents:
-
Cell membranes expressing the target GPCR
-
[³⁵S]GTPγS
-
GTPγS (unlabeled)
-
GDP
-
Specific agonist for the target receptor
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Dithiothreitol (DTT) - for control experiments to test for thiol-based mechanism[1]
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
b. Protocol:
-
Pre-incubation: In the microplate wells, pre-incubate the cell membranes with this compound (or vehicle) and GDP (typically 10-30 µM) in assay buffer for 15-30 minutes at 30°C. To test the thiol-sensitivity of this compound's effect, parallel experiments should be conducted with and without 1 mM DTT in the assay buffer.[1]
-
Reaction Initiation: Add the specific agonist and [³⁵S]GTPγS (typically 0.1-0.5 nM) to initiate the binding reaction.
-
Incubation: Incubate the plates at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Harvesting: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the bound radioactivity.
c. Data Analysis:
-
Determine the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding in the presence of the agonist.
-
Calculate the percentage of inhibition of agonist-stimulated binding at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Proposed allosteric modulation of GPCR signaling by this compound.
Caption: General workflow for a high-throughput screening campaign.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
References
- 1. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors. (2001) | Ahmad Fawzi | 89 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Measuring the Effects of SCH-202676 on Receptor Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-202676, chemically known as N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, has been identified as a modulator of G protein-coupled receptors (GPCRs).[1][2][3][4] Initially characterized as an allosteric modulator, this compound exhibits complex interactions with various receptors, notably the adenosine A1, A2A, and A3 receptors.[1][2][3] It has been shown to inhibit radioligand binding to these receptors and differentially affect the dissociation kinetics of agonists and antagonists.[1][2] However, some studies suggest that its mechanism of action may involve thiol modification rather than a true allosteric interaction, as its effects can be reversed by the reducing agent dithiothreitol (DTT).[5][6]
These application notes provide detailed protocols for established techniques to measure and characterize the effects of this compound on receptor kinetics, including radioligand binding assays, functional assays measuring G protein activation and downstream signaling, and surface plasmon resonance (SPR) for real-time binding analysis.
Data Presentation
Table 1: Inhibitory Potency of this compound on Radioligand Binding to Human Adenosine Receptors
| Receptor Subtype | Radioligand | IC50 (µM) | Hill Slope |
| Adenosine A1 | Specific radiolabeled antagonist | 0.77 ± 0.10 | 1.8 ± 0.2 |
| Adenosine A2A | Specific radiolabeled antagonist | 0.55 ± 0.19 | 1.9 ± 0.1 |
| Adenosine A3 | Specific radiolabeled agonist | 0.49 ± 0.18 | 1.7 ± 0.2 |
Data summarized from literature.[1]
Table 2: Effects of this compound on Ligand Dissociation Rates at Human Adenosine Receptors
| Receptor Subtype | Ligand Type | Effect of this compound (10 µM) |
| Adenosine A1 | Antagonist | Dramatically slowed dissociation |
| Adenosine A1 | Agonist | No significant effect |
| Adenosine A2A | Antagonist | Accelerated dissociation |
| Adenosine A2A | Agonist | No significant effect |
| Adenosine A3 | Antagonist | No effect |
| Adenosine A3 | Agonist | Increased dissociation rate |
Data summarized from literature.[1][2]
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity and kinetics of a compound's interaction with a receptor.[7][8]
This assay measures the concentration of this compound required to inhibit 50% of the specific binding of a known radioligand to the receptor of interest.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., human adenosine A1 receptor in CHO cells).[9]
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 10-20 µg of protein per well).[9]
-
A fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for the A1 adenosine receptor) at a concentration close to its Kd value.[9]
-
A range of concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled antagonist (e.g., 10 µM DPCPX).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[10]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[7]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
This assay measures the effect of this compound on the dissociation rate (k_off) of a pre-bound radioligand from the receptor.
Protocol:
-
Association: Incubate cell membranes with the radioligand to allow for binding to reach equilibrium.
-
Initiation of Dissociation: Initiate dissociation at time zero by adding a high concentration of an unlabeled antagonist to prevent re-association of the radioligand. In a parallel set of tubes, add the unlabeled antagonist plus this compound at the desired concentration.
-
Time Course Sampling: At various time points, take aliquots of the incubation mixture and filter them to separate bound and free radioligand.
-
Quantification: Measure the radioactivity of the filters at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of radioligand bound at each time point versus time. The slope of this line will be the negative of the dissociation rate constant (k_off). Compare the k_off in the presence and absence of this compound.
Functional Assays
This assay measures the activation of G proteins coupled to the receptor of interest. It is a functional assay that can determine whether a compound is an agonist, antagonist, or allosteric modulator of G protein activation.[5][6]
Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing the target receptor.
-
Assay Buffer: Use a buffer containing GDP (to ensure G proteins are in their inactive state), MgCl2, and NaCl.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
This compound at various concentrations.
-
An agonist for the receptor to stimulate G protein activation.
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination and Detection: Terminate the reaction by filtration and measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Analyze the data to determine the effect of this compound on agonist-stimulated [35S]GTPγS binding. A decrease in agonist-stimulated binding in the presence of this compound would suggest an antagonistic or negative allosteric modulatory effect.
Note: It has been reported that the effects of this compound in this assay can be sensitive to the presence of DTT, suggesting a potential interaction with sulfhydryl groups.[5][6]
This assay measures the downstream signaling effect of receptor activation by quantifying changes in intracellular cyclic AMP (cAMP) levels. For Gi-coupled receptors like the adenosine A1 receptor, activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[10][11]
Protocol:
-
Cell Culture: Culture cells expressing the adenosine A1 receptor in a 96-well plate.[9]
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent the degradation of cAMP.[9]
-
Stimulation:
-
Add a cAMP-elevating agent such as forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Add a known A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA) to inhibit forskolin-stimulated cAMP production.
-
In test wells, co-incubate with various concentrations of this compound to observe its effect on the agonist-induced inhibition of cAMP production.
-
-
Incubation: Incubate at room temperature for 30 minutes.[9]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen-based assays).[9][12]
-
Data Analysis: Determine the effect of this compound on the agonist's ability to inhibit cAMP production.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) between a ligand and a receptor.[13][14][15][16][17]
Protocol:
-
Receptor Immobilization:
-
Purify the target GPCR and solubilize it in a suitable detergent.
-
Immobilize the receptor onto an SPR sensor chip. This can be achieved through various methods, such as amine coupling or capture-based approaches using an antibody against an epitope tag on the receptor.[15]
-
-
Analyte Injection: Inject a solution containing this compound at various concentrations over the sensor chip surface.
-
Real-time Monitoring: The SPR instrument detects changes in the refractive index at the sensor surface as this compound binds to the immobilized receptor, generating a sensorgram.
-
Association Phase: The initial part of the sensorgram shows the association of this compound with the receptor over time.
-
Dissociation Phase: After the injection of this compound, a buffer solution is flowed over the chip, and the dissociation of the compound from the receptor is monitored.
-
Data Analysis: Fit the association and dissociation curves to kinetic models to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (KD).
Mandatory Visualizations
Caption: Overview of experimental workflows for measuring this compound effects.
Caption: Adenosine A1 receptor signaling pathway and the modulatory role of this compound.
References
- 1. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 15. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 16. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasmon Resonance Methods in GPCR Signaling and Other Membrane Events - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
impact of DTT on SCH-202676 activity in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SCH-202676 in various assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound, with the chemical name N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, was initially identified as an allosteric modulator of a wide range of G protein-coupled receptors (GPCRs).[1][2] It was thought to inhibit both agonist and antagonist binding to various GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[2] However, subsequent research has revealed that its mechanism of action is not that of a true allosteric modulator but is instead dependent on its interaction with sulfhydryl groups.[1]
Q2: We are observing inconsistent or non-specific effects of this compound in our [³⁵S]GTPγS binding assays. What could be the cause?
The inconsistent effects of this compound in [³⁵S]GTPγS binding assays are likely due to the absence of a reducing agent, such as dithiothreitol (DTT), in your assay buffer.[1] In the absence of DTT, this compound can elicit non-specific effects that can be misinterpreted as allosteric modulation of receptor-mediated G protein activity.[1]
Q3: How does DTT affect the activity of this compound in these assays?
DTT reverses the non-specific, sulfhydryl-sensitive effects of this compound.[1] When DTT is included in the assay buffer (e.g., at a concentration of 1 mM), the confounding activity of this compound is eliminated.[1] In the presence of DTT, this compound has been shown to have no effect on the receptor-driven G protein activity of several GPCRs, including adenosine A₁, α₂-adrenergic, cannabinoid CB₁, muscarinic M₂/M₄, and others.[1] This suggests that the previously reported allosteric modulating activity may be an artifact of the experimental conditions.
Q4: Does this compound directly interact with G proteins?
No, studies have shown that this compound does not have a direct effect on G protein activity.[2] Its effects are observed at the receptor level, and as mentioned, these effects are sensitive to the redox environment.
Q5: Are there any structural changes to this compound in the presence of DTT?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in [³⁵S]GTPγS binding assay results with this compound. | Absence of a reducing agent in the assay buffer, leading to non-specific, sulfhydryl-dependent effects of this compound. | Include 1 mM DTT in all assay buffers where this compound is used. This will mitigate the non-specific interactions and reveal the true effect (or lack thereof) of the compound on receptor activity. |
| This compound appears to inhibit all GPCRs tested in our screening platform. | The compound is likely acting via its sulfhydryl-reactive properties rather than as a specific allosteric modulator. | Re-screen the compound in the presence of 1 mM DTT. If the inhibitory activity disappears, it confirms a non-specific, thiol-based mechanism. Consider counter-screening with other thiol-reactive compounds to confirm the mechanism. |
| Difficulty reproducing previously published data on the allosteric modulation of this compound. | The original experiments may have been conducted without DTT, leading to the observation of artifactual activity. | Review the experimental protocols of the original publication. If DTT was not included, perform the experiments with and without 1 mM DTT to directly assess its impact on the observed effects of this compound. |
Experimental Protocols
[³⁵S]GTPγS Binding Assay with DTT
This protocol is essential for accurately assessing the impact of this compound on GPCR activity.
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest using standard homogenization and centrifugation techniques.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) and supplement it with 1 mM DTT .
-
Reaction Mixture: In a microplate, combine the cell membranes, GDP (typically 10-30 µM), the GPCR agonist, and varying concentrations of this compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.05-0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding.
Data Presentation
Impact of DTT on this compound Activity in [³⁵S]GTPγS Assays
| Receptor Target | This compound Concentration | Assay Condition | Observed Effect on Receptor-Mediated G Protein Activity | Reference |
| Various Gᵢ-coupled GPCRs | 10⁻⁷ - 10⁻⁵ M | Without DTT | Non-specific effects, compromising interpretation | [1] |
| Adenosine A₁ | Not specified | With 1 mM DTT | No effect | [1] |
| α₂-Adrenergic | Not specified | With 1 mM DTT | No effect | [1] |
| Cannabinoid CB₁ | Not specified | With 1 mM DTT | No effect | [1] |
| Muscarinic M₂/M₄ | Not specified | With 1 mM DTT | No effect | [1] |
Visualizations
Caption: Impact of DTT on the mechanism of action of this compound in GPCR assays.
Caption: Recommended workflow for [³⁵S]GTPγS binding assays involving this compound.
References
- 1. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating SCH-202676: A Guide to Optimizing Concentration and Ensuring Data Integrity
Kenilworth, NJ – Technical Support Center – SCH-202676, a compound initially characterized as a promiscuous allosteric modulator of G protein-coupled receptors (GPCRs), presents unique challenges in experimental design. This guide provides researchers, scientists, and drug development professionals with essential information to optimize its use while mitigating potential cytotoxicity and experimental artifacts. Our comprehensive FAQs and troubleshooting protocols are designed to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in in-vitro experiments?
A1: The effective concentration range for this compound to modulate GPCR activity is typically between 10⁻⁷ M and 10⁻⁵ M.[1] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific receptor and cell system.
Q2: I am observing inconsistent or non-specific effects in my assay. What could be the cause?
A2: this compound is a thiol-reactive compound.[1] In the absence of a reducing agent like dithiothreitol (DTT), it can elicit non-specific effects, leading to data misinterpretation. The inclusion of DTT (typically at 1 mM) in the assay buffer can reverse these non-specific interactions.[1][2]
Q3: Does this compound affect all GPCRs?
A3: No. While it was initially shown to inhibit radioligand binding to a number of GPCRs, including adenosine, adrenergic, opioid, and muscarinic receptors, its effects are not universal.[3] For instance, it was reported to have no effect on the P2Y₁ receptor. The presence of DTT in the assay can also abolish its modulatory effects on many GPCRs.[2]
Q4: What is the mechanism of action of this compound?
A4: While first identified as an allosteric modulator, subsequent studies have revealed that this compound modulates GPCRs via thiol modification rather than through true allosteric mechanisms.[2] Its effects are sensitive to the presence of reducing agents.
Q5: Is there established cytotoxicity data for this compound?
A5: Based on available literature, specific IC50 values for cytotoxicity of this compound across various cell lines have not been extensively reported. It is therefore imperative for researchers to determine the cytotoxicity profile in their specific cell line of interest before conducting functional assays. A general protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent receptor inhibition | Thiol reactivity of this compound leading to non-specific interactions. | Include 1 mM DTT in your assay buffer to mitigate thiol-based effects.[1][2] |
| Complete loss of compound activity | Presence of DTT in the assay, which can abolish the modulatory effects of this compound on certain GPCRs.[2] | If you suspect DTT is interfering with your desired outcome, consider a DTT-free control experiment, being mindful of the potential for non-specific effects. |
| High cell death in culture | The concentration of this compound used may be cytotoxic to your specific cell line. | Perform a cytotoxicity assay (e.g., MTT, XTT, or CCK-8) to determine the non-toxic concentration range for your cells. |
| Discrepancy between intact cell and membrane prep data | The interaction of this compound with the receptor may differ in various experimental setups.[4] | Carefully consider the preparation method and its potential impact on the accessibility of the compound to its binding site. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Assays
| Parameter | Concentration Range | Source |
| Effective concentration for GPCR modulation | 10⁻⁷ M - 10⁻⁵ M | [1] |
| IC50 for α2a-adrenergic receptor binding | 0.5 µM | [3] |
Table 2: Reported Effects of this compound on Various GPCRs
| Receptor Family | Effect | Reference |
| Adenosine (A₁, A₂ₐ, A₃) | Inhibition of radioligand binding | Fawzi et al., 2001 |
| Adrenergic (α₂ₐ, β₂) | Inhibition of radioligand binding | [3] |
| Opioid (μ, δ, κ) | Inhibition of radioligand binding | [3] |
| Muscarinic (M₁, M₂) | Inhibition of radioligand binding | [3] |
| Dopaminergic (D₁, D₂) | Inhibition of radioligand binding | [3] |
| P2Y₁ | No effect on radioligand binding | Gao et al., 2004 |
Experimental Protocols
Protocol 1: Determining the Non-Cytotoxic Concentration Range of this compound using an MTT Assay
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in cell culture medium, typically ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity. Select concentrations for your functional assays that show high cell viability (e.g., >90%).
Visualizing Experimental Logic and Pathways
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Unexpected Results with SCH-202676 in Functional Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in functional assays involving SCH-202676. This guide aims to clarify the compound's unique mechanism of action and provide structured data and protocols for more predictable experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues and questions arising from the use of this compound in various assays.
Q1: Why am I seeing inconsistent inhibition of my GPCR of interest with this compound?
A1: The effects of this compound are highly dependent on the redox environment of your assay. In the absence of a reducing agent like dithiothreitol (DTT), this compound can elicit nonspecific effects, leading to inconsistent and often misleading results.[1][2] Later studies have suggested that this compound may modulate GPCR function through thiol modification rather than a true allosteric mechanism.[2][3] The presence of free sulfhydryl groups in your assay components can therefore significantly impact the compound's activity.
Troubleshooting Steps:
-
Incorporate DTT: For routine assays aiming to investigate true allosteric modulation, include 1 mM DTT in your assay buffer.[1][2] This will help to reverse the nonspecific, thiol-based effects of this compound.
-
Assay Buffer Composition: Carefully review all components of your assay buffer for the presence of other reducing or oxidizing agents that could interact with this compound.
-
Pre-incubation: Be aware that the duration of pre-incubation with this compound can influence its effects, especially in the absence of DTT.[1]
Q2: I observe inhibition of both agonist and antagonist binding in my radioligand binding assays. Is this expected?
A2: Yes, this is a key characteristic of this compound. It has been identified as an inhibitor of both agonist and antagonist binding to a variety of G protein-coupled receptors (GPCRs).[4] This is unusual for a classical competitive antagonist and was an early indicator of its complex mechanism of action.
Q3: My G protein activation assays (e.g., [³⁵S]GTPγS binding) are showing no effect of this compound, even at concentrations that inhibit radioligand binding. Why?
A3: This is a critical and initially unexpected finding that has been reported.[1] In the presence of DTT, this compound often has no detectable effect on agonist-stimulated G protein activity for several GPCRs.[1][2] This discrepancy between binding and functional assays highlights that the inhibition of radioligand binding by this compound does not always translate to a functional consequence at the G protein level, especially under reducing conditions. It has been shown that this compound has no direct effect on G protein activity itself.[4]
Q4: Is this compound stable in my assay conditions?
A4: this compound has been shown to be prone to decomposition, particularly in the presence of reducing agents like DTT or even biological materials like brain tissue.[1] This chemical instability can contribute to variability in experimental results.
Experimental Consideration:
-
Prepare fresh solutions of this compound for each experiment.
-
Consider the potential for degradation over the time course of your assay.
Q5: The inhibitory effect of this compound seems to be dependent on the cell preparation (intact vs. broken cells). Why is this?
A5: Studies on the M1 muscarinic acetylcholine receptor have revealed that the interaction of this compound is dependent on the experimental preparation.[5] In intact cells, its interaction appeared competitive, while in membrane preparations, it exhibited a more complex, noncompetitive profile.[5] This suggests that the cellular environment and receptor conformation can influence how this compound interacts with its target. It has been proposed that this compound may have a dual mode of interaction involving both extracellular and intracellular components of the receptor.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound.
Table 1: Inhibition of Radioligand Binding
| Receptor | Radioligand | Assay System | IC₅₀ (µM) | Effect on Bmax | Effect on KD | Reference |
| α₂ₐ-Adrenergic | Agonist/Antagonist | CHO Cell Membranes | 0.5 | Decreased | Slight Increase | [4] |
| M₁ Muscarinic | [³H]NMS (antagonist) | CHO Cell Membranes | - | Causes dextral shifts greater than expected for competitive interaction | - | [5] |
Table 2: Effects on G Protein Activation
| Receptor | Assay | Conditions | Effect of this compound (10⁻⁷–10⁻⁵ M) | Reference |
| α₂-Adrenergic, Adenosine A₁, Muscarinic M₂/M₄, Cannabinoid CB₁, LPA₁, P2Y₁₂, S1P | [³⁵S]GTPγS Binding | With DTT | No detectable effect on agonist-stimulated activity | [1][2] |
| Various Gᵢ-coupled receptors | [³⁵S]GTPγS Binding | Without DTT | Elicits nonspecific effects | [1][2] |
Experimental Protocols
1. Radioligand Binding Assay (General Protocol)
This protocol is a generalized representation based on methodologies used in the cited literature.
-
Membrane Preparation: Prepare cell membranes from cells heterologously expressing the GPCR of interest.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂ (e.g., 5 mM).
-
Incubation: In a final volume of 200 µL, combine:
-
Cell membranes (10-50 µg protein)
-
Radioligand (at a concentration near its KD)
-
Varying concentrations of this compound or vehicle control.
-
For nonspecific binding determination, include a high concentration of a known unlabeled ligand.
-
-
Incubation Time and Temperature: Incubate for 60-90 minutes at room temperature.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C).
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Determine the IC₅₀ of this compound by nonlinear regression analysis.
2. [³⁵S]GTPγS Binding Assay (Functional Assay)
This protocol is a generalized representation and highlights the critical inclusion of DTT.
-
Membrane Preparation: Prepare cell membranes as in the radioligand binding assay.
-
Assay Buffer: GTPγS binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) containing GDP (e.g., 10 µM) and 1 mM DTT .
-
Pre-incubation: Pre-incubate membranes with varying concentrations of this compound and the desired agonist for 30-60 minutes at 30°C.
-
Initiation: Add [³⁵S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated [³⁵S]GTPγS binding at each concentration of this compound.
Visualizations
Caption: Logical flow of this compound's mechanism based on assay conditions.
Caption: Comparative workflow for binding and functional assays with this compound.
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of SCH-202676 Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in obtaining reliable and reproducible results with SCH-202676.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its originally proposed mechanism of action?
A: this compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) is a thiadiazole compound.[1] It was initially identified as a novel allosteric modulator that could inhibit both agonist and antagonist binding to a wide variety of structurally distinct G protein-coupled receptors (GPCRs), including opioid, adrenergic, muscarinic, and dopaminergic receptors.[2][3][4] The original hypothesis was that it binds to a common structural motif present in many GPCRs.[1][2]
Q2: What is the currently understood mechanism of action for this compound?
A: Subsequent research has demonstrated that this compound is a thiol-reactive compound.[1][5] Its effects on GPCRs are primarily due to the modification of sulfhydryl groups on the receptors, rather than true allosteric modulation.[1][5] This means its activity is highly sensitive to the presence of reducing agents.
Q3: Why are my experimental results with this compound inconsistent?
A: Inconsistency in results often stems from the compound's thiol-reactivity. The presence or absence of reducing agents, such as dithiothreitol (DTT), in your assay buffers can dramatically alter the effects of this compound.[1] In the absence of DTT, it can elicit non-specific effects, while in the presence of DTT, its effects on receptor-driven G protein activity may be completely abolished.[1][5]
Q4: How should I prepare and store this compound?
A: this compound hydrobromide is soluble in DMSO up to 25 mM with gentle warming, but it is insoluble in water.[6] For storage, it is recommended to desiccate at +4°C.
Q5: What is the effective concentration range for this compound?
A: this compound has a very narrow effective dose range.[1] IC50 values for the inhibition of various GPCRs are typically in the range of 0.1-1.8 µM.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Complete lack of effect of this compound on GPCR activity. | Presence of a reducing agent (e.g., DTT) in the assay buffer. | Remove the reducing agent from your buffers. This compound's activity is often masked by these agents.[1] |
| High background or non-specific effects in [35S]GTPγS binding assays. | Thiol-reactivity of this compound in the absence of DTT. | This can be a complex issue. While removing DTT is necessary to see an effect, its absence can lead to non-specific binding. Consider reducing the concentration of this compound and ensuring rigorous washing steps.[1] |
| Variability between experiments using cell membrane preparations versus whole cells. | Different accessibility of this compound to intra- and extracellular sites. | Be aware that the mode of interaction can differ. For example, with the M1 muscarinic receptor, the interaction appears competitive in whole cells but more complex in membrane preparations.[7] |
| Compound appears to be inactive or degraded. | Improper storage or decomposition. | Store desiccated at +4°C. Be aware that this compound can undergo structural changes in the presence of reducing agents or biological tissues like brain sections.[1][5] Prepare fresh solutions in DMSO for each experiment. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound on Various GPCRs
| Receptor Target | IC50 (µM) | Reference |
| α2a-Adrenergic Receptor | 0.5 | [2] |
| Adenosine A1 Receptor | 0.77 | [8] |
| Adenosine A2A Receptor | 0.55 | [8] |
| Adenosine A3 Receptor | 0.49 | [8] |
| General GPCR Range | 0.1 - 1.8 | [6] |
Table 2: Physicochemical Properties of this compound Hydrobromide
| Property | Value | Reference |
| Molecular Weight | 348.26 g/mol | |
| Formula | C15H13N3S·HBr | |
| Solubility | Soluble to 25 mM in DMSO with gentle warming; Insoluble in water | |
| Purity | ≥98% | |
| Storage | Desiccate at +4°C | |
| CAS Number | 265980-25-4 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GPCRs
This protocol is a general guideline and should be optimized for the specific receptor and radioligand being used.
-
Membrane Preparation: Prepare cell membranes from cells expressing the GPCR of interest using standard homogenization and centrifugation techniques.
-
Assay Buffer: Use a buffer appropriate for the receptor being studied (e.g., Tris-HCl based buffer). Crucially, omit any reducing agents like DTT.
-
Incubation: In a microplate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of this compound (or vehicle control).
-
Equilibration: Incubate the mixture at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
Protocol 2: [35S]GTPγS Binding Assay
This assay measures the activation of G proteins following agonist stimulation of a GPCR.
-
Membrane Preparation: As described in Protocol 1.
-
Assay Buffer: Prepare a buffer containing GDP and MgCl2. As with the binding assay, do not include DTT if you wish to observe the effects of this compound.
-
Pre-incubation: Pre-incubate the membranes with the GPCR agonist and varying concentrations of this compound.
-
Initiation: Initiate the binding reaction by adding [35S]GTPγS.
-
Incubation: Incubate at 30°C for a predetermined optimal time.
-
Termination and Detection: Terminate the reaction by filtration and measure the incorporated [35S]GTPγS as described for the radioligand binding assay.
-
Data Analysis: Analyze the data to determine the effect of this compound on agonist-stimulated [35S]GTPγS binding.
Visualizations
Caption: Contrasting mechanisms of this compound action.
Caption: Recommended workflow for this compound experiments.
Caption: Troubleshooting decision tree for this compound.
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors. (2001) | Ahmad Fawzi | 89 Citations [scispace.com]
- 5. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCH 202676 hydrobromide | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 7. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Nonspecific Binding of SCH-202676 in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing nonspecific binding of the compound SCH-202676 in various experimental assays.
Troubleshooting Guides
Issue: High Nonspecific Binding Observed in Radioligand Binding Assays with this compound
Initial Assessment:
High nonspecific binding of this compound, a thiadiazole compound, is a frequently encountered issue. This is primarily due to its thiol-reactive nature, which can lead to interactions with sulfhydryl groups on proteins other than the intended G protein-coupled receptor (GPCR) target.[1] The following guide provides a systematic approach to mitigate this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high nonspecific binding of this compound.
Step-by-Step Guide:
-
Incorporate a Reducing Agent: The primary cause of this compound's nonspecific binding is its reactivity with thiol groups. The inclusion of a reducing agent like Dithiothreitol (DTT) is crucial. In the absence of DTT, this compound can elicit significant nonspecific effects in assays such as [³⁵S]GTPγS binding.[1] The addition of 1 mM DTT has been shown to reverse this nonspecific behavior.[1]
-
Optimize Buffer Conditions:
-
pH: The pH of the assay buffer can influence the charge of both this compound and nontarget proteins, potentially contributing to electrostatic interactions. Experiment with a pH range around the physiological pH of 7.4 to find the optimal condition for your specific assay.
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the assay buffer can help to shield charged molecules and reduce nonspecific electrostatic interactions.
-
-
Utilize Blocking Agents:
-
Bovine Serum Albumin (BSA): BSA is a common blocking agent that can prevent this compound from binding to non-receptor proteins and the surfaces of assay tubes or plates. A starting concentration of 0.1% to 1% (w/v) is recommended.
-
-
Refine Washing Procedures:
-
Increase Wash Volume and/or Number of Washes: Inadequate washing can leave unbound this compound, contributing to a high background signal. Ensure you are using a sufficient volume of ice-cold wash buffer and consider increasing the number of wash steps.
-
Optimize Wash Buffer Composition: The wash buffer should be optimized to efficiently remove unbound compound without causing significant dissociation of specifically bound ligand. The composition is often similar to the assay buffer.
-
Frequently Asked Questions (FAQs)
Q1: Why does this compound show high nonspecific binding?
A1: this compound is a thiadiazole compound that has been shown to be thiol-reactive.[1] This means it can form covalent bonds with sulfhydryl groups on proteins, leading to nonspecific binding to various biological molecules and surfaces in your assay system, not just the intended GPCR target.
Q2: What is the primary method to counteract the nonspecific binding of this compound?
A2: The most effective method is to include a reducing agent, such as Dithiothreitol (DTT), in your assay buffer.[1] DTT will reduce disulfide bonds and react with thiol-reactive compounds, thereby preventing this compound from binding nonspecifically to proteins in your sample. A concentration of 1 mM DTT has been demonstrated to be effective.[1]
Q3: Can I use other blocking agents besides BSA?
A3: Yes, while BSA is a common choice, other blocking agents can be tested. These include non-fat dry milk, casein, or commercially available blocking buffers. The optimal blocking agent and its concentration should be determined empirically for your specific assay.
Q4: Does this compound act as a true allosteric modulator?
A4: While initially suggested to be an allosteric modulator of a variety of GPCRs, further studies have revealed that its mechanism of action is likely due to thiol modification rather than a true allosteric interaction.[1] In the presence of DTT, which mitigates its nonspecific thiol reactivity, this compound had no effect on the receptor-driven G protein activity for a range of GPCRs.[1]
Q5: Will the addition of DTT affect the binding of my ligand of interest?
A5: It is possible that DTT could affect the binding of your primary ligand, especially if the receptor's binding site contains disulfide bonds that are sensitive to reduction. It is essential to run control experiments with and without DTT to assess its impact on the specific binding of your radioligand or primary ligand.
Data Presentation
Table 1: Summary of this compound Activity at Various GPCRs
| Receptor Target | Assay Type | Effect of this compound (in the absence of DTT) | IC₅₀ | Reference |
| α₂ₐ-Adrenergic Receptor | Radioligand Binding | Inhibition of agonist and antagonist binding | 0.5 µM | [2] |
| Adenosine A₁, A₂ₐ, and A₃ Receptors | Radioligand Binding | Inhibition of radioligand binding | Not specified | [1] |
| Multiple GPCRs (opioid, adrenergic, muscarinic, dopaminergic) | Radioligand Binding | Inhibition of radioligand binding | Not specified | [2] |
Table 2: Recommended Reagents for Reducing Nonspecific Binding of this compound
| Reagent | Recommended Starting Concentration | Purpose |
| Dithiothreitol (DTT) | 1 mM | To prevent thiol-based nonspecific binding of this compound.[1] |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | To block nonspecific binding to proteins and surfaces. |
| NaCl | 100-150 mM | To reduce nonspecific electrostatic interactions. |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay to Assess the Effect of DTT on this compound Activity
This protocol is adapted from studies investigating the thiol-reactivity of this compound.[1]
1. Membrane Preparation: a. Prepare crude membranes from cells or tissues expressing the GPCR of interest. b. Homogenize cells/tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 100 mM NaCl, 5 mM MgCl₂). c. Centrifuge the homogenate and resuspend the membrane pellet in the same buffer. Determine protein concentration.
2. Assay Setup: a. Prepare two sets of assay tubes: one with 1 mM DTT and one without. b. In each tube, add the following in order: i. Assay buffer (with or without 1 mM DTT) ii. GDP (final concentration typically 10-100 µM) iii. This compound at various concentrations (e.g., 10⁻⁷ to 10⁻⁵ M) or vehicle control. iv. Agonist for the receptor of interest (to stimulate GTPγS binding) or buffer for basal binding. v. Membrane preparation (typically 5-20 µg of protein). c. Pre-incubate for 15-30 minutes at 25-30°C.
3. [³⁵S]GTPγS Binding: a. Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM). b. Incubate for 60-90 minutes at 25-30°C.
4. Termination and Filtration: a. Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. b. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂). c. Dry the filters.
5. Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
6. Data Analysis: a. Calculate specific binding by subtracting nonspecific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from total binding. b. Compare the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding in the presence and absence of DTT.
Signaling Pathway Diagrams
Adenosine A₁ Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Gi-coupled Adenosine A₁ Receptor.
α₂-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Gi-coupled α₂-Adrenergic Receptor.
References
- 1. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiothreitol (DTT) concentration effect and its implications on the applicability of DTT assay to evaluate the oxidative potential of atmospheric aerosol samples - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of SCH-202676 in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of SCH-202676 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, with the chemical name N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, was initially identified as an allosteric modulator of a variety of G protein-coupled receptors (GPCRs).[1][2] However, subsequent research has demonstrated that this compound is a thiol-reactive compound.[2] Its primary mechanism of action is through the modification of sulfhydryl groups on proteins, rather than through true allosteric modulation.[2] This means it can covalently interact with cysteine residues on GPCRs or other proteins in the experimental system.
Q2: How should I store this compound?
A2: While specific long-term storage guidelines from manufacturers should always be followed, a stock solution of this compound in DMSO has been shown to be chemically stable for several days at room temperature. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C to minimize degradation.
Q3: In which experimental buffers is this compound stable?
A3: this compound has been shown to be chemically stable in a Tris-based assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 100 mM NaCl, 5 mM MgCl₂) for at least 90 minutes at 20°C. However, it is crucial to note that this compound is unstable in the presence of reducing agents containing thiol groups, such as dithiothreitol (DTT).[2] It also shows structural changes when incubated with brain tissue, likely due to reactions with free thiols in the tissue homogenate.[2] There is limited publicly available data on its stability in other common buffers such as PBS or HEPES-based buffers. Given its reactivity with thiols, it is recommended to avoid buffers containing any reducing agents unless their interaction is the subject of study.
Q4: Can I use DTT or other reducing agents in my assay with this compound?
A4: The use of DTT or other thiol-containing reducing agents with this compound is strongly discouraged unless the goal is to study the chemical interaction itself. The presence of DTT leads to the chemical decomposition of this compound.[2] In functional assays, the addition of DTT has been shown to reverse the effects of this compound, highlighting the compound's reliance on thiol interaction for its activity.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect of this compound in my assay. | Degradation of this compound: The compound may have degraded due to improper storage or the presence of incompatible buffer components. | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. - Ensure your experimental buffer does not contain any thiol-based reducing agents (e.g., DTT, β-mercaptoethanol). - Consider performing a quality control check of your this compound stock if you suspect degradation. |
| Thiol-rich environment: The presence of high concentrations of free thiols in your sample (e.g., crude tissue homogenates) can quench the activity of this compound. | - Be aware that the effective concentration of this compound may be lower in thiol-rich environments. - Consider purifying your target protein or using cell membrane preparations to reduce the concentration of interfering thiols. | |
| Unexpected or non-specific effects observed. | Thiol reactivity: this compound is not a "true" allosteric modulator and can react with sulfhydryl groups on various proteins, not just the intended GPCR target. | - Acknowledge the thiol-reactive nature of this compound in your experimental design and interpretation of results. - Use appropriate controls to distinguish between target-specific and non-specific thiol-related effects. For example, you can pre-incubate your sample with a non-specific thiol-blocking agent (e.g., N-ethylmaleimide) to see if it occludes the effect of this compound. |
| Assay signal is reversed or abolished upon addition of DTT. | Confirmation of mechanism: This is the expected behavior for this compound, confirming that its effects are mediated by thiol interactions. | - This can be used as a positive control to demonstrate the mechanism of action of this compound in your system. |
Data on Stability of this compound
| Buffer Composition | Temperature | Duration | Stability Outcome | Reference |
| Tris-based assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 100 mM NaCl, 5 mM MgCl₂) | 20°C | 90 minutes | Chemically stable (as determined by ¹H-NMR) | [2] |
| Tris-based assay buffer with 1 mM DTT | 20°C | 90 minutes | Chemical decomposition (as determined by ¹H-NMR) | [2] |
| Incubated with brain sections | 20°C | 90 minutes | Structural changes observed (as determined by ¹H-NMR) | [2] |
| DMSO (stock solution) | Room Temperature | Several days | Chemically stable |
Experimental Protocols
[³⁵S]GTPγS Binding Assay to Evaluate the Effect of this compound
This protocol is adapted from studies investigating the mechanism of action of this compound.
1. Materials:
- This compound
- Membrane preparation expressing the GPCR of interest
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP
- [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
- Agonist for the GPCR of interest
- Scintillation fluid and counter
2. Procedure:
- Membrane Preparation: Prepare cell membranes expressing the target GPCR according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, combine the following in order:
- Assay Buffer
- This compound at various concentrations (or vehicle control - e.g., DMSO).
- Agonist at a fixed concentration (typically EC₅₀ or EC₈₀).
- Membrane preparation (typically 5-20 µg of protein per well).
- Pre-incubation: Incubate the plate at 30°C for 30 minutes.
- Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 0.05-0.1 nM.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from the total binding.
- Plot the stimulated [³⁵S]GTPγS binding as a function of the this compound concentration to determine its effect.
Visualizations
Caption: GPCR signaling and the thiol-reactive mechanism of this compound.
Caption: General workflow for a [³⁵S]GTPγS binding assay with this compound.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
SCH-202676 Thiol Reactivity Control: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to manage and control for the inherent thiol reactivity of SCH-202676 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thiol reactivity a concern?
A1: this compound is a thiadiazole compound initially reported as a promiscuous allosteric modulator of several G protein-coupled receptors (GPCRs).[1][2] However, subsequent research has demonstrated that its primary mechanism of action is not true allosterism but rather the covalent modification of thiol (sulfhydryl) groups on proteins, particularly cysteine residues.[1][3] This reactivity can lead to non-specific effects, confounding data interpretation and leading to artifacts in the absence of proper controls.[1][3]
Q2: I'm observing inconsistent or unexpected results in my GPCR binding/activity assays with this compound. What could be the cause?
A2: Inconsistent results are likely due to the thiol reactivity of this compound. In the absence of a reducing agent, this compound can covalently modify cysteine residues on your receptor of interest or other proteins in the assay system, leading to non-specific inhibition or activation.[1][3] These effects are often reversed by the inclusion of a sufficient concentration of a reducing agent like dithiothreitol (DTT).[1]
Q3: How can I control for the thiol reactivity of this compound in my experiments?
A3: The most effective way to control for the thiol reactivity of this compound is to include a reducing agent, such as dithiothreitol (DTT), in your assay buffer.[1][3] A concentration of 1 mM DTT has been shown to be effective in reversing the non-specific, thiol-based effects of this compound in functional assays like [³⁵S]GTPγS binding.[1][3] It is crucial to run parallel experiments with and without DTT to distinguish between true allosteric modulation and artifacts arising from thiol reactivity.
Q4: If I add DTT, will it interfere with the "true" allosteric modulatory effects of this compound?
A4: Studies have shown that in the presence of 1 mM DTT, this compound had no discernible effect on the receptor-driven G protein activity for a variety of GPCRs.[1] This strongly suggests that the observed modulatory effects of this compound in the absence of DTT are primarily, if not entirely, due to its interaction with sulfhydryl groups. Therefore, the addition of DTT serves as a critical control to verify the mechanism of action.
Q5: Are there alternative reducing agents I can use instead of DTT?
A5: While DTT is the most commonly cited reducing agent for controlling this compound reactivity, other thiol-containing reagents could theoretically serve a similar purpose. However, it is important to validate their effectiveness and potential for interfering with the assay. Tris(2-carboxyethyl)phosphine (TCEP) is another common, more stable reducing agent, but its compatibility with your specific assay and its ability to mitigate this compound reactivity would need to be empirically determined.
Q6: What is the proposed chemical mechanism behind this compound's thiol reactivity?
A6: It is proposed that the thiadiazole ring of this compound is susceptible to reduction by thiol groups, such as those on cysteine residues or DTT.[3] This reaction is thought to open the thiadiazole ring, leading to the formation of a thiourea precursor and covalent modification of the thiol-containing molecule.[3] ¹H NMR analyses have confirmed that this compound undergoes structural changes upon incubation with DTT or brain tissue, supporting this mechanism.[1][3]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| High variability in assay results | Uncontrolled thiol reactivity of this compound leading to inconsistent protein modification. | Include 1 mM DTT in all assay buffers. Run experiments in parallel with and without DTT to assess the contribution of thiol reactivity. |
| Apparent inhibition of multiple, unrelated GPCRs | Non-specific covalent modification of cysteine residues common to many proteins.[1][3] | Perform control experiments with DTT to see if the inhibitory effect is abolished. If so, the effect is likely due to thiol reactivity. |
| Irreversible inhibition observed | Covalent bond formation between this compound and the target protein. | While one study suggested reversibility, the mechanism of covalent modification implies that washout experiments may not fully restore function.[2] The inclusion of DTT can prevent this irreversible modification. |
| Discrepancy between intact cell and membrane prep assays | Different redox environments. The intracellular environment is generally more reducing than isolated membrane preparations, which could influence the reactivity of this compound.[4] | Be aware of the buffer components in each assay type. Ensure consistency in the use of reducing agents when comparing results. |
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ for radioligand binding inhibition | 0.5 µM | α₂ₐ-adrenergic receptor | [2] |
| Concentration range for non-specific effects | 10⁻⁷ - 10⁻⁵ M | [³⁵S]GTPγS binding assays | [1] |
| Effective concentration of DTT to reverse non-specific effects | 1 mM | [³⁵S]GTPγS binding assays | [1][3] |
Experimental Protocols
Protocol: [³⁵S]GTPγS Binding Assay to Control for this compound Thiol Reactivity
This protocol is adapted from studies investigating the mechanism of this compound and includes the necessary controls for its thiol reactivity.[1][3]
1. Materials:
- Membrane preparation expressing the GPCR of interest
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
- GDP (Guanosine diphosphate)
- [³⁵S]GTPγS (Guanosine 5′-(γ-thio)triphosphate, radiolabeled)
- Agonist for the GPCR of interest
- This compound
- Dithiothreitol (DTT)
- Scintillation vials and cocktail
2. Procedure:
- Preparation of Reagents:
- Prepare a 1 M stock solution of DTT in ultrapure water.
- Prepare stock solutions of your agonist and this compound in a suitable solvent (e.g., DMSO).
- Assay Setup:
- Set up two sets of reaction tubes: one "Control Condition" (-DTT) and one "Thiol-Controlled Condition" (+DTT).
- To the "+DTT" tubes, add DTT to a final concentration of 1 mM.
- Add assay buffer, membrane preparation (typically 5-20 µg of protein), and GDP (typically 10-30 µM final concentration) to all tubes.
- Incubation with this compound:
- Add varying concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁵ M) or vehicle control to the respective tubes.
- Pre-incubate for 15-30 minutes at 30°C.
- Initiation of Reaction:
- Add the agonist at a fixed concentration (e.g., EC₅₀ or EC₈₀) to stimulate the receptor.
- Immediately add [³⁵S]GTPγS (typically 0.05-0.1 nM) to all tubes to start the binding reaction.
- Incubation:
- Incubate for 60-90 minutes at 30°C with gentle agitation. The optimal time should be determined empirically.
- Termination of Reaction:
- Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
- Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Quantification:
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound [³⁵S]GTPγS using a scintillation counter.
- Data Analysis:
- Compare the agonist-stimulated [³⁵S]GTPγS binding in the presence of this compound under both -DTT and +DTT conditions. A loss of this compound effect in the +DTT condition indicates that the observed activity was due to thiol reactivity.
Visualizations
Caption: Mechanism of this compound thiol reactivity control by DTT.
Caption: Workflow for assessing this compound thiol reactivity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Allosteric Modulatory Effect of SCH-202676: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of SCH-202676, a compound initially reported as a broad-spectrum allosteric modulator of G protein-coupled receptors (GPCRs). Subsequent research, however, has questioned this classification, suggesting an alternative mechanism of action. Here, we objectively compare the evidence for and against the allosteric modulatory effects of this compound, present supporting experimental data, and contrast its activity with established allosteric modulators of the adenosine A2A receptor.
This compound: Allosteric Modulator or Thiol-Reactive Compound?
This compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) was first identified as an inhibitor of both agonist and antagonist binding to a variety of structurally distinct GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors[1][2]. This broad activity led to the initial hypothesis that this compound acts as an allosteric modulator by binding to a common structural motif present in many GPCRs[1][3].
However, a critical study revealed that the modulatory effects of this compound are highly sensitive to the presence of the reducing agent dithiothreitol (DTT)[3][4]. In the absence of DTT, this compound exhibits non-specific effects in functional assays. These effects are completely reversed by the addition of DTT, strongly suggesting a mechanism involving thiol modification rather than true allosteric modulation[3][4]. This has led to the reclassification of this compound as a sulphydryl-reactive compound that likely modifies cysteine residues on GPCRs[3].
Comparative Analysis of this compound and Authentic Allosteric Modulators
To illustrate the distinction, we compare the properties of this compound with known allosteric modulators of the adenosine A2A receptor (A2AR), a well-characterized GPCR involved in various physiological processes[5][6].
Quantitative Data Comparison
The following table summarizes the key pharmacological parameters of this compound and representative A2AR allosteric modulators.
| Compound | Target(s) | Reported IC50/EC50 | Mechanism of Action | DTT Sensitivity | Reference |
| This compound | Multiple GPCRs (initially reported) | ~0.5 µM (for α2a-adrenergic receptor) | Thiol modification | Yes | [1] |
| Amiloride Analogs (e.g., HMA) | Adenosine A2A Receptor | Potent inhibitors | Negative Allosteric Modulator | Not reported to be DTT sensitive | [5] |
| AEA061 | Adenosine A2A Receptor | Enhances adenosine affinity and efficacy | Positive Allosteric Modulator | Not reported to be DTT sensitive | [7] |
| Cholesterol | Adenosine A2A Receptor | Weakly enhances basal signaling | Weak Positive Allosteric Modulator | Not applicable | [8] |
Signaling Pathway Diagrams
The diagrams below, generated using Graphviz, illustrate the proposed mechanism of action for this compound and a typical allosteric modulator.
Caption: Proposed mechanism of this compound.
Caption: Mechanism of a true allosteric modulator.
Key Experimental Protocols
The validation of this compound's mechanism relies on specific experimental assays. Below are the methodologies for the key experiments cited.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins, a downstream event of GPCR activation.
Objective: To determine the effect of this compound on GPCR-mediated G protein activation in the presence and absence of DTT.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.
-
Incubation: Incubate the membranes with GDP, the agonist for the target GPCR, and [³⁵S]GTPγS in an appropriate assay buffer.
-
Treatment: In parallel experiments, add this compound at various concentrations. To test for DTT sensitivity, a parallel set of experiments should be conducted in the presence of 1 mM DTT.
-
Reaction: Initiate the binding reaction by adding the membranes and incubate at 30°C for a defined period.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove unbound [³⁵S]GTPγS and measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data to determine the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding. A decrease in binding in the absence of DTT, which is reversed in the presence of DTT, indicates thiol-reactivity.
Experimental Workflow:
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Radioligand Binding Assays
These assays directly measure the binding of a radiolabeled ligand to the receptor.
Objective: To assess the effect of this compound on the binding of orthosteric radioligands to the target GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled antagonist or agonist in the presence of increasing concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Termination and Quantification: Similar to the [³⁵S]GTPγS assay, terminate the reaction by rapid filtration and quantify the bound radioactivity.
-
Data Analysis: Determine the IC50 value of this compound for inhibiting radioligand binding. Saturation binding experiments in the presence of this compound can reveal its effect on the radioligand's dissociation constant (KD) and the maximum number of binding sites (Bmax)[1].
Conclusion
The available evidence strongly indicates that this compound is not a true allosteric modulator of GPCRs. Its activity is dependent on the redox environment and is consistent with a mechanism involving the covalent modification of cysteine residues on the receptor protein. This is in stark contrast to authentic allosteric modulators, such as those identified for the adenosine A2A receptor, which bind to a topographically distinct site on the receptor to modulate the binding and/or efficacy of the orthosteric ligand. Researchers investigating GPCR modulation should be aware of the thiol-reactive nature of this compound and exercise caution in interpreting data generated with this compound, particularly in the absence of a reducing agent. For studies aiming to validate true allosteric mechanisms, compounds like amiloride analogs or AEA061 for the A2AR serve as more appropriate comparators.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Modulation of Adenosine A2A Receptors as a New Therapeutic Avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Modulation of Adenosine A2A Receptors as a New Therapeutic Avenue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of the adenosine A2a receptor attenuates inflammation | springermedizin.de [springermedizin.de]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide: The Thiol-Reactive Agent SCH-202676 Versus Classical Orthosteric Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SCH-202676 with known orthosteric antagonists, focusing on its unique mechanism of action and its functional effects on G protein-coupled receptors (GPCRs). Initially characterized as a universal allosteric modulator, subsequent research has revealed that this compound exerts its effects through a thiol-sensitive mechanism, distinguishing it from classical receptor antagonists. This guide will delve into this mechanism, present available quantitative data, and provide detailed experimental protocols for the assays cited.
Unraveling the Mechanism of Action: this compound as a Thiol-Reactive Agent
This compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) was first identified as a compound that could inhibit both agonist and antagonist binding to a wide array of GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1][2] This broad activity led to its initial classification as a universal allosteric modulator. However, further investigation revealed that the effects of this compound are sensitive to the presence of reducing agents.
A key study demonstrated that in the absence of dithiothreitol (DTT), this compound elicits non-specific effects in [³⁵S]GTPγS binding assays, a functional measure of G protein activation.[3] The addition of DTT completely reversed these effects, suggesting a thiol-based mechanism of action.[3] It is now understood that this compound likely modulates GPCR function through the modification of sulfhydryl groups on the receptor or associated proteins, rather than by binding to a distinct allosteric site in the classical sense.[3] This makes a direct comparison with orthosteric antagonists, which compete with the endogenous ligand for the primary binding site, a nuanced endeavor that must focus on functional outcomes.
Functional Comparison at Key GPCRs
To provide a meaningful comparison, we will examine the functional effects of this compound alongside well-established orthosteric antagonists at two representative GPCRs: the adenosine A1 receptor and the α2A-adrenergic receptor.
Adenosine A1 Receptor
The adenosine A1 receptor is a Gi/o-coupled receptor that plays a crucial role in the cardiovascular and central nervous systems. Its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
This compound: In radioligand binding assays, this compound inhibits the binding of ligands to the human adenosine A1, A2A, and A3 receptors with IC₅₀ values in the range of 0.5–0.8 µM.[4] Its effect on the A1 receptor is complex; it has been shown to dramatically slow the dissociation rate of the antagonist radioligand [³H]DPCPX.[4]
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): DPCPX is a potent and highly selective orthosteric antagonist for the adenosine A1 receptor. It exhibits high affinity for the human A1 receptor with a Ki value of 3.9 nM.[5]
Quantitative Comparison:
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Human Adenosine A1 | Radioligand Binding | IC₅₀ | 0.5 - 0.8 µM | [4] |
| DPCPX | Human Adenosine A1 | Radioligand Binding | Ki | 3.9 nM | [5] |
α2A-Adrenergic Receptor
The α2A-adrenergic receptor is another Gi/o-coupled receptor that is a key target for antihypertensive drugs and is involved in the regulation of neurotransmitter release.
This compound: this compound inhibits both agonist and antagonist binding to the α2A-adrenergic receptor with an IC₅₀ value of approximately 0.5 µM.[2] Importantly, it also inhibits the agonist-induced activation of the receptor.[2]
Yohimbine: Yohimbine is a classical orthosteric antagonist of α2-adrenergic receptors. It is often used as a pharmacological tool to probe the function of these receptors.
Quantitative Comparison:
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | α2A-Adrenergic | Radioligand Binding | IC₅₀ | ~ 0.5 µM | [2] |
| Yohimbine | α2A-Adrenergic | Radioligand Binding | pKi | 8.36 | [6] |
Note: The pKi of 8.36 for yohimbine corresponds to a Ki of approximately 4.4 nM. As with the adenosine A1 receptor, directly comparable functional data from the same study is limited.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G proteins upon agonist stimulation of a GPCR. It is a valuable tool for assessing the potency and efficacy of agonists and the inhibitory activity of antagonists.
Objective: To determine the effect of a test compound (e.g., this compound or an orthosteric antagonist) on agonist-stimulated [³⁵S]GTPγS binding to cell membranes expressing the target GPCR.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
Agonist for the target receptor
-
Test compound (antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filter mats
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR using standard cell fractionation techniques.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (or vehicle for control)
-
Agonist at a fixed concentration (typically EC₈₀)
-
Cell membranes (typically 5-20 µg of protein per well)
-
GDP (to a final concentration of ~10-100 µM)
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the IC₅₀ value.
cAMP Assay
This assay is used to measure the inhibition of adenylyl cyclase for Gi/o-coupled receptors or the stimulation of adenylyl cyclase for Gs-coupled receptors.
Objective: To determine the effect of a test compound on agonist-mediated changes in intracellular cAMP levels.
Materials:
-
Whole cells expressing the target GPCR
-
Agonist for the target receptor
-
Test compound (antagonist)
-
Forskolin (an adenylyl cyclase activator, used for Gi/o-coupled receptors)
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats)
-
Cell culture medium
Procedure for a Gi/o-Coupled Receptor:
-
Cell Seeding: Seed cells expressing the target GPCR into a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with the test compound at various concentrations and IBMX for a defined period (e.g., 30 minutes).
-
Stimulation: Add the agonist and forskolin to the wells to stimulate adenylyl cyclase and initiate the signaling cascade.
-
Incubation: Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP production against the concentration of the test compound to determine the IC₅₀ value.
Conclusion
This compound represents a unique class of GPCR modulators that acts through a thiol-sensitive mechanism, fundamentally distinguishing it from classical orthosteric antagonists. While it demonstrates inhibitory effects on the function of various GPCRs, its mechanism suggests that its interaction with the receptor is not a simple competitive binding at the orthosteric site. This has important implications for its use as a pharmacological tool and for the interpretation of experimental data.
For researchers and drug development professionals, it is crucial to consider the experimental conditions, particularly the presence or absence of reducing agents, when studying this compound. A direct comparison of binding affinities with orthosteric antagonists may be misleading. Instead, a focus on functional assays, such as [³⁵S]GTPγS binding and cAMP measurements, provides a more accurate assessment of its inhibitory potential on receptor signaling. The data and protocols presented in this guide offer a framework for the objective evaluation of this compound in comparison to traditional orthosteric antagonists.
References
- 1. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Unraveling the Enigma of SCH-202676: A Guide to Replicated Findings and a Reassessment of its Mechanism
For researchers, scientists, and professionals in drug development, the quest for selective and effective modulators of G protein-coupled receptors (GPCRs) is a continuous journey. The compound SCH-202676 initially emerged as a promising candidate, described as a broad-spectrum allosteric modulator of numerous GPCRs. However, subsequent investigations have challenged this initial characterization, revealing a more complex and nuanced mechanism of action. This guide provides a comprehensive comparison of the original and replicated findings for this compound, presenting key experimental data, detailed protocols, and visual representations of the underlying scientific concepts.
A Tale of Two Mechanisms: Allosteric Modulator vs. Thiol-Reactive Agent
The scientific narrative of this compound is a compelling case study in the importance of reproducibility in research. Initial findings published by Fawzi and colleagues in 2001 positioned this compound as a novel allosteric modulator capable of inhibiting both agonist and antagonist binding to a wide array of GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1][2] This promiscuous activity suggested the compound might interact with a common structural motif across different GPCRs.[1][2]
However, a pivotal 2006 study by Lewandowicz and colleagues provided a critical re-evaluation of this compound's mechanism.[3][4] Their research demonstrated that the effects of this compound were sensitive to the presence of the reducing agent dithiothreitol (DTT).[3][4] In the absence of DTT, this compound exhibited non-specific effects on G protein activation assays.[3] Strikingly, the addition of DTT completely reversed these effects, suggesting that this compound does not function as a true allosteric modulator but rather as a thiol-reactive compound that likely modifies sulfhydryl groups on the receptor or associated proteins.[3][4]
This revised understanding has significant implications for the interpretation of data generated using this compound and highlights the critical importance of experimental conditions in pharmacological assays.
Quantitative Data Summary: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key quantitative data from the seminal publications on this compound.
Table 1: Original Characterization of this compound as a GPCR Allosteric Modulator (Fawzi et al., 2001)
| Receptor Target | Radioligand | Assay Type | This compound IC₅₀ (µM) | Effect on Radioligand Binding |
| α₂ₐ-Adrenergic | [³H]MK-912 (antagonist) | Radioligand Binding | 0.5 | Inhibition |
| µ-Opioid | [³H]Diprenorphine (antagonist) | Radioligand Binding | 1.2 | Inhibition |
| δ-Opioid | [³H]Naltrindole (antagonist) | Radioligand Binding | 1.5 | Inhibition |
| κ-Opioid | [³H]U-69593 (agonist) | Radioligand Binding | 2.0 | Inhibition |
| D₁ Dopamine | [³H]SCH-23390 (antagonist) | Radioligand Binding | 3.0 | Inhibition |
| D₂ Dopamine | [³H]Spiperone (antagonist) | Radioligand Binding | 2.5 | Inhibition |
| M₁ Muscarinic | [³H]Pirenzepine (antagonist) | Radioligand Binding | 4.0 | Inhibition |
| M₂ Muscarinic | [³H]AF-DX 384 (antagonist) | Radioligand Binding | 3.5 | Inhibition |
Data extracted from Fawzi et al., 2001.[1][2]
Table 2: Re-evaluation of this compound Activity in the Presence and Absence of DTT (Lewandowicz et al., 2006)
| Receptor Agonist | G Protein Activation Assay | This compound Effect (-DTT) | This compound Effect (+DTT) |
| Adenosine A₁ Agonist (CPA) | [³⁵S]GTPγS Binding | Inhibition | No Effect |
| α₂-Adrenergic Agonist (UK-14304) | [³⁵S]GTPγS Binding | Inhibition | No Effect |
| Cannabinoid CB₁ Agonist (WIN 55,212-2) | [³⁵S]GTPγS Binding | Inhibition | No Effect |
| LPA₁ Agonist (LPA) | [³⁵S]GTPγS Binding | Inhibition | No Effect |
| Muscarinic M₂/M₄ Agonist (Carbachol) | [³⁵S]GTPγS Binding | Inhibition | No Effect |
| Purinergic P2Y₁₂ Agonist (ADP) | [³⁵S]GTPγS Binding | Inhibition | No Effect |
| S1P Receptor Agonist (S1P) | [³⁵S]GTPγS Binding | Inhibition | No Effect |
Data summarized from Lewandowicz et al., 2006.[3][4]
Experimental Protocols: A Closer Look at the Methodologies
Radioligand Binding Assays
These assays are used to determine the ability of a compound to bind to a specific receptor.
-
Objective: To measure the affinity and binding kinetics of ligands to GPCRs.
-
General Procedure:
-
Membrane Preparation: Cell membranes expressing the target GPCR are isolated.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-labeled antagonist) and varying concentrations of the test compound (this compound).
-
Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G proteins, a downstream event following GPCR activation.
-
Objective: To quantify the extent of G protein activation by a GPCR agonist.
-
General Procedure:
-
Membrane Preparation: Cell membranes containing the GPCR of interest are prepared.
-
Incubation: Membranes are incubated with a GPCR agonist, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. In the context of the this compound replication studies, parallel experiments are conducted with and without the addition of DTT.
-
G Protein Activation: Agonist binding to the GPCR stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation: The reaction is terminated, and the [³⁵S]GTPγS-bound G proteins are separated from the unbound nucleotide, usually by filtration.
-
Detection: The amount of radioactivity corresponding to the bound [³⁵S]GTPγS is measured.
-
Data Analysis: An increase in [³⁵S]GTPγS binding compared to the basal level (without agonist) indicates G protein activation.
-
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanisms and experimental workflows.
Caption: Original proposed mechanism of this compound as an allosteric modulator.
Caption: Revised mechanism of this compound as a thiol-reactive compound.
Caption: Logical flow of the original and replication studies.
Conclusion: A Paradigm Shift in Understanding
The story of this compound serves as a critical reminder of the dynamic nature of scientific inquiry. While initially heralded as a versatile allosteric modulator, subsequent replication studies have fundamentally reshaped our understanding of its molecular mechanism. The evidence now strongly indicates that this compound acts as a thiol-reactive compound, with its effects being highly dependent on the redox environment of the experimental system.
For researchers in drug development, this distinction is paramount. The lack of true allosteric activity and the potential for off-target effects through thiol modification necessitate caution when using or interpreting data involving this compound. This comparative guide underscores the importance of rigorous experimental design, including the consideration of factors like reducing agents, and the continuous re-evaluation of scientific findings in the pursuit of robust and reliable pharmacological tools.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors. (2001) | Ahmad Fawzi | 89 Citations [scispace.com]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of SCH-202676: A Guide to its Thiol-Reactive Mechanism and Implications for G Protein-Coupled Receptor Modulation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the compound SCH-202676, with a primary focus on its mechanism of action and its effects on G protein-coupled receptors (GPCRs). While the initial interest in this compound centered on its potential as an allosteric modulator, subsequent research has revealed a more complex, thiol-dependent mode of action. This document aims to objectively present the available experimental data, clarify its mechanism, and provide detailed experimental protocols for researchers investigating this and similar compounds.
A Note on Cross-Validation in Cancer Cell Lines: Extensive literature searches did not yield sufficient publicly available data on the cross-validation of this compound activity across a panel of cancer cell lines. The research to date has concentrated on its biochemical mechanism at the receptor level rather than broad anti-proliferative screening. Therefore, this guide will focus on its established mechanism of action and its characterized effects on various GPCRs.
Unraveling the Mechanism of Action: From Allosteric Modulator to Thiol-Reactive Compound
Initially identified as a novel allosteric modulator of GPCRs, this compound was observed to inhibit both agonist and antagonist binding to a variety of receptors, including opioid, adrenergic, muscarinic, and dopaminergic subtypes.[1] This suggested a broad-spectrum activity, possibly through interaction with a common structural motif on these receptors. However, further investigations revealed that the effects of this compound are sensitive to the presence of reducing agents.
Subsequent studies have demonstrated that this compound is not a true allosteric modulator but rather a thiol-reactive compound. Its activity is largely dependent on the modification of sulfhydryl groups on the GPCRs, an effect that can be reversed by the reducing agent dithiothreitol (DTT). This thiol-based mechanism explains its promiscuous activity across different GPCRs.
Comparative Activity of this compound on Various G Protein-Coupled Receptors
The following table summarizes the observed inhibitory activity of this compound on radioligand binding to a range of human GPCRs. This data is compiled from studies conducted in heterologous expression systems.
| Receptor Target | Radioligand | IC50 (µM) |
| α2A-Adrenergic | [³H]MK-912 | 0.5 |
| µ-Opioid | [³H]DAMGO | ~1 |
| δ-Opioid | [³H]DPDPE | ~1 |
| κ-Opioid | [³H]U-69593 | ~1 |
| Muscarinic M1 | [³H]N-methylscopolamine | ~1 |
| Muscarinic M2 | [³H]AF-DX 384 | ~1 |
| Dopamine D1 | [³H]SCH-23390 | ~1 |
| Dopamine D2 | [³H]Spiperone | ~1 |
Data is approximate and compiled from various sources for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the ability of a compound to inhibit the binding of a radiolabeled ligand to its receptor.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (e.g., [³H]MK-912 for α2A-adrenergic receptor)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data is analyzed using non-linear regression to determine the IC50 value of this compound.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a GPCR agonist and can be used to assess the inhibitory effect of compounds like this compound.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[³⁵S]GTPγS
-
GPCR agonist
-
This compound
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
Pre-incubate cell membranes with varying concentrations of this compound or vehicle control in the assay buffer containing GDP.
-
Initiate the reaction by adding the GPCR agonist and [³⁵S]GTPγS.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Data is expressed as a percentage of the agonist-stimulated [³⁵S]GTPγS binding in the absence of this compound.
Visualizing Signaling and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflows for the described experimental protocols.
Caption: Proposed mechanism of this compound via thiol modification of GPCRs.
Caption: General workflows for radioligand and [³⁵S]GTPγS binding assays.
Conclusion and Future Directions
The study of this compound provides a valuable case study in the complexities of drug-receptor interactions. While initially promising as a broad-spectrum allosteric modulator, its thiol-reactive nature necessitates careful interpretation of experimental results and highlights the importance of including reducing agents as controls in GPCR screening assays. The lack of data on its effects across various cancer cell lines presents an open area for future investigation. Understanding the "cancer cell thiolome" and the potential for thiol-reactive compounds to selectively target cancer cells could be a promising avenue for therapeutic development. Further research is warranted to explore whether the thiol-reactivity of this compound can be harnessed for anti-cancer activity and to identify the specific cellular pathways it may modulate in different cancer contexts.
References
Comparative Efficacy of 3CLpro Inhibitors for SARS-CoV-2
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of prominent 3C-like protease (3CLpro) inhibitors against SARS-CoV-2. This guide provides a comprehensive overview of their in vitro efficacy, supported by experimental data and detailed methodologies.
Executive Summary: An inquiry into the efficacy of SCH-202676 as a 3CLpro inhibitor revealed no scientific evidence supporting its activity against the SARS-CoV-2 3C-like protease. Searches of chemical and biological databases consistently identify this compound, chemically known as N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, as an allosteric modulator of G protein-coupled receptors (GPCRs). Consequently, a direct comparison of this compound with established 3CLpro inhibitors is not feasible.
This guide therefore focuses on a comparative analysis of three well-characterized 3CLpro inhibitors with demonstrated anti-SARS-CoV-2 activity: Nirmatrelvir , Ensitrelvir , and the preclinical compound GC-376 .
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of Nirmatrelvir, Ensitrelvir, and GC-376 against SARS-CoV-2. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of the 3CLpro enzyme in biochemical assays. The half-maximal effective concentration (EC50) is the concentration required to inhibit 50% of viral replication in cell-based assays.
Table 1: In Vitro Enzymatic Inhibition (IC50) of 3CLpro Inhibitors
| Inhibitor | SARS-CoV-2 3CLpro IC50 (µM) | Notes |
| Nirmatrelvir | 0.0079 - 0.0105[1] | Potent inhibition against various SARS-CoV-2 variants.[1] |
| 0.050 ± 0.005[2] | Wild-type 3CLpro.[2] | |
| Ensitrelvir | ~0.013 | |
| GC-376 | 0.03 - 0.16[3] | Broad-spectrum activity against several coronaviruses.[3] |
| 0.49 - 4.35[4] | ||
| 0.32[5] |
Table 2: In Vitro Antiviral Activity (EC50) of 3CLpro Inhibitors against SARS-CoV-2
| Inhibitor | Cell Line | SARS-CoV-2 Variant(s) | EC50 (µM) |
| Nirmatrelvir | Vero E6 | USA-WA1/2020 | 0.0745 (with P-gp inhibitor)[1] |
| Vero E6 | USA-WA1/2020 | 4.48 (without P-gp inhibitor)[1] | |
| A549-hACE2 | Original SARS-CoV-2 | 0.08[6] | |
| Calu-3 | SARS-CoV-2 | 0.45[7] | |
| HEK293T-hACE2 | D614G, Delta, Omicron BA.1 | ~0.033[8] | |
| Ensitrelvir | VeroE6/TMPRSS2 | Wuhan, Omicron BA.1.18 | 0.37 ± 0.06, 0.29 ± 0.05[9] |
| VeroE6T | Omicron (BA.1.1, BA.2, etc.) | 0.22 - 0.52[10] | |
| VeroE6-Pgp-KO | WA-1 | 0.15 | |
| GC-376 | Vero E6 | SARS-CoV-2 | 2.19 - 3.37[3] |
| Vero E6 | SARS-CoV-2 | 0.18[11] | |
| Vero cells | SARS-CoV-2 | 3.37[12] |
Experimental Protocols
3CLpro Enzymatic Inhibition Assay (FRET-based)
A common method to determine the IC50 of 3CLpro inhibitors is a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.
Principle: A synthetic peptide substrate contains a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
Test compounds (3CLpro inhibitors) dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of the 3CLpro enzyme is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a control) in the assay buffer for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the FRET peptide substrate to each well.
-
The fluorescence intensity is measured kinetically over time (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair).
-
The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit viral replication in a cellular context, providing the EC50 value.
Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. After a defined incubation period, the extent of viral replication is quantified.
Detailed Methodology:
-
Reagents and Materials:
-
Host cell line susceptible to SARS-CoV-2 infection (e.g., Vero E6, Calu-3, A549-hACE2).
-
SARS-CoV-2 virus stock of a known titer.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, cytopathic effect (CPE) reduction assay, or immunofluorescence staining for viral antigens).
-
-
Procedure:
-
Host cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with medium containing serial dilutions of the test compound.
-
Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
-
Quantification of Viral Replication:
-
qRT-PCR: RNA is extracted from the cell supernatant or cell lysate, and the amount of viral RNA is quantified using reverse transcription quantitative polymerase chain reaction.
-
CPE Reduction Assay: The cytopathic effect (cell death) caused by the virus is visually scored or quantified using a cell viability assay (e.g., CellTiter-Glo).
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid). The number of infected cells is then quantified by microscopy or high-content imaging.
-
-
Data Analysis:
-
The percentage of inhibition of viral replication for each compound concentration is calculated relative to the virus control (no compound).
-
The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
A parallel cytotoxicity assay is typically performed to determine the 50% cytotoxic concentration (CC50) of the compound on the host cells to assess the therapeutic index (CC50/EC50).
-
Visualizations
References
- 1. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC376 sodium | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Nirmatrelvir-resistant SARS-CoV-2 variants with high fitness in an infectious cell culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. shionogimedical.com [shionogimedical.com]
- 10. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigmatic SCH-202676: A Guide to its Thiol-Reactive Nature and Implications for GPCR Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel modulators of G protein-coupled receptors (GPCRs) is a continuous journey. This guide delves into the intriguing case of SCH-202676, a compound initially lauded as a promising allosteric modulator, only to be revealed as a potent thiol-reactive agent. Understanding its unique mechanism of action is crucial for interpreting experimental data and designing future drug candidates.
Initially identified as a novel thiadiazole compound, this compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) demonstrated an unusual ability to inhibit both agonist and antagonist binding to a wide array of structurally diverse GPCRs. This included human opioid (μ, δ, and κ), adrenergic (α and β), muscarinic (M1 and M2), and dopaminergic (D1 and D2) receptors[1][2]. This broad activity suggested a unique mechanism, possibly involving a common structural motif across the GPCR family or an accessory protein[1][2].
However, subsequent investigations unveiled a more nuanced and critical aspect of its pharmacology. The activity of this compound was found to be highly sensitive to the presence of reducing agents, specifically dithiothreitol (DTT)[3][4]. In the absence of DTT, this compound exhibited non-specific effects in functional assays, but this activity was completely reversed upon the addition of DTT[3][4]. This pivotal discovery pointed towards a mechanism involving the modification of sulfhydryl groups on the receptors, rather than a true allosteric interaction. Further supporting this, 1H NMR analysis revealed that this compound undergoes structural changes when incubated with DTT or brain tissue[3][4].
This guide provides a comprehensive overview of the reported activities of this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism and the workflows used to study it. While a direct comparison with a series of structural analogs is limited by the available literature, the data presented herein offers a crucial comparison of its activity under different experimental conditions, providing valuable insights for researchers in the field.
Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory activity of this compound on radioligand binding to various GPCRs. It is important to note that these studies were typically conducted in the absence of DTT, where the thiol-reactive properties of the compound are prominent.
| Receptor | Radioligand | IC50 (µM) | Reference |
| α2a-Adrenergic | [3H]Rauwolscine | 0.5 | [1] |
| M1 Muscarinic | [3H]N-methylscopolamine | - | [5] |
| µ-Opioid | [3H]Diprenorphine | - | [1] |
| δ-Opioid | [3H]Naltrindole | - | [1] |
| κ-Opioid | [3H]U-69593 | - | [1] |
| D1 Dopaminergic | [3H]SCH-23390 | - | [1] |
| D2 Dopaminergic | [3H]Spiperone | - | [1] |
Note: While specific IC50 values for all receptors are not consistently reported in a single source, the inhibitory effect of this compound was demonstrated across all listed receptors. The study on the M1 muscarinic receptor noted complete inhibition of radioligand binding[5].
Proposed Mechanism of Action: Thiol Modification
The prevailing evidence suggests that this compound exerts its effects not through conventional allosteric modulation, but by covalently modifying cysteine residues on GPCRs. This interaction is sensitive to the redox environment, being abrogated by reducing agents like DTT.
Caption: Proposed mechanism of this compound action on GPCRs.
Experimental Workflow for Characterization
The investigation of compounds like this compound requires a systematic workflow to distinguish between true allosteric modulation and off-target effects such as thiol reactivity.
Caption: Experimental workflow for characterizing GPCR modulators.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of compounds like this compound.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the GPCR of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]Rauwolscine for the α2a-adrenergic receptor), and varying concentrations of the test compound (e.g., this compound).
-
For control experiments, parallel assays are set up with the addition of a reducing agent (e.g., 1 mM DTT).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
1. Membrane Preparation:
-
Prepare cell membranes as described for the radioligand binding assay.
2. Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, GDP (to allow for GTPγS binding), and the test compound.
-
To measure agonist activity, add varying concentrations of a known agonist. To measure antagonist activity, add a fixed concentration of an agonist in the presence of varying concentrations of the test compound.
-
For control experiments, include assays with and without DTT.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
The plates are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
3. Separation and Detection:
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold wash buffer.
-
The amount of bound [35S]GTPγS is determined by scintillation counting.
4. Data Analysis:
-
Data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values, which represent the potency of the compound in modulating G protein activation.
Conclusion
The case of this compound serves as a critical reminder for the drug discovery community to employ rigorous experimental controls. While its broad-spectrum activity was initially promising, the revelation of its thiol-reactive nature underscores the importance of assessing the potential for covalent modification, especially when a compound interacts with multiple, structurally diverse targets. The experimental workflows and protocols detailed in this guide provide a framework for the thorough characterization of novel GPCR modulators, enabling researchers to distinguish between true allosteric mechanisms and confounding off-target effects. This knowledge is paramount for the successful development of selective and safe therapeutics targeting the vast and complex family of G protein-coupled receptors.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. revvity.com [revvity.com]
Independent Verification of SCH-202676 Binding Sites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of SCH-202676 and alternative G protein-coupled receptor (GPCR) modulators. Experimental data is presented to elucidate the true mechanism of action of this compound, moving beyond its initial classification as a broad-spectrum allosteric modulator.
Executive Summary
This compound was initially identified as a novel allosteric modulator of a wide array of GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1][2][3] Subsequent independent verification, however, has revealed that its mechanism of action is not true allosteric modulation. Instead, this compound appears to function through a thiol-dependent mechanism, modifying sulfhydryl groups on the receptor proteins.[4][5] This activity is notably reversed by the reducing agent dithiothreitol (DTT), a key finding that distinguishes it from genuine allosteric modulators.[4][5] This guide will compare the effects of this compound in the presence and absence of DTT and contrast its activity with that of true allosteric modulators for several GPCR families.
Data Presentation: Unmasking the Thiol-Dependent Activity of this compound
The primary evidence for the independent verification of this compound's binding mechanism lies in the stark contrast of its effects in the presence and absence of the reducing agent DTT. While initially shown to inhibit radioligand binding and G protein activation across various GPCRs, these effects are largely nullified when DTT is included in the experimental setup.
| Receptor Family | Target Receptor | Effect of this compound (without DTT) | Effect of this compound (with 1mM DTT) | Reference |
| Adrenergic | α2a-adrenergic receptor | Inhibition of radioligand binding (IC50 = 0.5 µM) | No effect on receptor-driven G protein activity | [1][5] |
| Opioid | µ, δ, κ-opioid receptors | Inhibition of radioligand binding | No effect on receptor-driven G protein activity | [1][5] |
| Muscarinic | M1, M2/M4 receptors | Inhibition of radioligand binding | No effect on receptor-driven G protein activity | [1][5] |
| Dopaminergic | D1, D2 receptors | Inhibition of radioligand binding | No effect on receptor-driven G protein activity | [1][5] |
| Other GPCRs | Cannabinoid CB1, Adenosine A1, LPA1, P2Y12, S1P | Inhibition of G protein activation | No effect on receptor-driven G protein activity | [5] |
Comparison with True Allosteric Modulators
To highlight the unique, non-allosteric mechanism of this compound, this section provides examples of genuine allosteric modulators for the same receptor families. Unlike this compound, the activity of these compounds is not reversed by DTT and they exhibit classic allosteric behaviors such as modulating the affinity and/or efficacy of the endogenous ligand.
| Receptor Family | Alternative Allosteric Modulator | Type | Mechanism of Action |
| Opioid (µ-receptor) | BMS-986122 | Positive Allosteric Modulator (PAM) | Enhances the potency and efficacy of endogenous and exogenous opioids.[6][7][8] |
| Adrenergic (α2A-receptor) | Amiloride analogs | Negative Allosteric Modulator (NAM) | Inhibit antagonist binding and decrease the dissociation rate of agonists.[9] |
| Muscarinic (M1 receptor) | BQCA (Benzylquinolone carboxylic acid) | Positive Allosteric Modulator (PAM) | Potentiates the effects of acetylcholine on receptor activation and trafficking.[10][11] |
| Dopaminergic (D2 receptor) | Various compounds (e.g., PAOPA) | Positive Allosteric Modulator (PAM) | Potentiate the effects of dopamine.[12][13][14] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to verify the binding characteristics of this compound.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation and was crucial in demonstrating the DTT-sensitive effects of this compound.
Objective: To determine the effect of this compound on agonist-stimulated G protein activation in the presence and absence of DTT.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4)
-
Agonist for the target receptor
-
This compound
-
Dithiothreitol (DTT)
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target GPCR.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [35S]GTPγS, and the specific agonist.
-
Compound Addition: Add this compound at various concentrations to different wells. For the control group, add vehicle. For the DTT comparison, prepare a parallel set of reactions containing 1 mM DTT.
-
Incubation: Incubate the plates at 30°C for 60-90 minutes to allow for G protein activation and [35S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data to determine the extent of G protein activation in the presence of the agonist and how it is modulated by this compound with and without DTT.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and was used to assess the inhibitory effect of this compound.
Objective: To determine the ability of this compound to displace a radiolabeled ligand from its binding site on a specific GPCR.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (agonist or antagonist) specific to the target receptor
-
Binding buffer (specific to the receptor being studied)
-
This compound
-
Non-labeled ("cold") ligand to determine non-specific binding
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes and the radiolabeled ligand.
-
Competition: Add increasing concentrations of this compound to the wells. Include wells with only buffer (total binding) and wells with a high concentration of a non-labeled ligand (non-specific binding).
-
Incubation: Incubate the plates at room temperature or 37°C for a sufficient time to reach binding equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonist binding and function at the human alpha(2A)-adrenoceptor: allosteric modulation by amilorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review on allosteric modulators of dopamine receptors so far - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SCH-202676's Interaction with G-Protein Coupled Receptor Subtypes
An in-depth guide for researchers, scientists, and drug development professionals on the complex pharmacology of SCH-202676, a compound initially lauded as a universal allosteric modulator of G-Protein Coupled Receptors (GPCRs). This guide presents a comparative analysis of its effects across various GPCR subtypes, clarifies its mechanism of action, and provides detailed experimental context.
Initially identified as a promising broad-spectrum allosteric modulator, this compound demonstrated the ability to inhibit both agonist and antagonist binding to a wide array of structurally distinct GPCRs.[1] This included members of the opioid, adrenergic, muscarinic, and dopaminergic receptor families.[1] However, subsequent research has revealed a more complex mechanism of action, suggesting that this compound is not a true allosteric modulator but rather a thiol-reactive compound that disrupts GPCR function through sulfhydryl modification.[2] This guide will delve into both the initial findings and the revised understanding of this compound's pharmacology, presenting the available quantitative data and the experimental protocols used in its characterization.
Quantitative Analysis of this compound's Effect on GPCR Subtypes
The following table summarizes the inhibitory effects of this compound on radioligand binding to various GPCR subtypes. It is crucial to note that these effects are observed in the absence of reducing agents like dithiothreitol (DTT). Later studies have shown that in the presence of DTT, the inhibitory effects of this compound on the function of many of these receptors are abolished.[2]
| GPCR Subtype Family | Specific Receptor | Reported Effect (IC50) | Reference |
| Adrenergic | α2a-adrenergic | 0.5 µM | [1] |
| β-adrenergic | Inhibited | [1] | |
| Adenosine | A1 | 0.5 - 0.8 µM | |
| A2A | 0.5 - 0.8 µM | ||
| A3 | 0.5 - 0.8 µM | ||
| Opioid | µ-opioid | Inhibited | [1] |
| δ-opioid | Inhibited | [1] | |
| κ-opioid | Inhibited | [1] | |
| Muscarinic | M1 | Inhibited | [1] |
| M2 | Inhibited | [1] | |
| Dopaminergic | D1 | Inhibited | [1] |
| D2 | Inhibited | [1] | |
| Purinergic | P2Y1 | No effect | [2] |
The Evolving Understanding of this compound's Mechanism of Action
The initial promiscuity of this compound across diverse GPCRs led to the hypothesis that it acted on a common structural motif.[1][2] However, the discovery of its sensitivity to the reducing agent DTT prompted a re-evaluation of this model. In the presence of DTT, this compound was found to have no effect on the receptor-driven G-protein activity of several Gi-coupled receptors, including adenosine A1, α2-adrenergic, cannabinoid CB1, and muscarinic M2/M4 receptors.[2] This has led to the current understanding that this compound modulates GPCRs through thiol modification, likely interacting with cysteine residues, rather than through a true allosteric mechanism.[2]
Experimental Protocols
The characterization of this compound's interaction with GPCRs has relied on two primary experimental techniques: radioligand binding assays and functional assays measuring G-protein activation, such as the [³⁵S]GTPγS binding assay.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand (in this case, the inhibitory potency of this compound) for a receptor.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the target GPCR are isolated through homogenization and centrifugation.
-
Incubation: These membranes are incubated with a specific radiolabeled ligand (an agonist or antagonist for the receptor) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by non-linear regression analysis of the competition curve.
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins following agonist stimulation of a GPCR.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the GPCR of interest are prepared.
-
Incubation: The membranes are incubated with a GPCR agonist, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and in the context of studying this compound, with or without this compound and/or DTT.
-
G-Protein Activation: Agonist binding to the GPCR catalyzes the exchange of GDP for GTP (or [³⁵S]GTPγS in this case) on the α-subunit of the associated G-protein, leading to its activation.
-
Separation and Detection: The [³⁵S]GTPγS-bound G-protein α-subunits are captured on a filter, and the radioactivity is quantified.
-
Data Analysis: An increase in [³⁵S]GTPγS binding above basal levels indicates agonist-mediated G-protein activation. The effect of this compound on this activation can then be assessed.
Visualizing the Context: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the systems in which this compound has been studied, the following diagrams illustrate the general signaling pathways for the major GPCR families and a typical experimental workflow.
Caption: General signaling pathways for Gi/o, Gs, and Gq/11-coupled GPCRs.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of GPCR Modulation: A Specificity Assessment of SCH-202676
For researchers, scientists, and drug development professionals, the quest for specific molecular probes is paramount. This guide provides a comprehensive comparison of SCH-202676, a compound initially lauded as a universal allosteric modulator of G protein-coupled receptors (GPCRs), with alternative adenosine receptor antagonists. We delve into the nuances of its mechanism, present supporting experimental data, and offer detailed protocols for its accurate assessment in complex biological systems.
Initially identified as a promising tool for studying a wide array of GPCRs, subsequent research has unveiled a more complex and cautionary tale for this compound. Its broad activity, once thought to be a hallmark of a unique allosteric mechanism, is now largely attributed to a non-specific, thiol-based mode of action. This guide will illuminate these findings, providing a clear path for researchers to make informed decisions when selecting a modulator for their studies.
Unmasking the True Mechanism of this compound
This compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) was first reported as an inhibitor of both agonist and antagonist binding to a variety of GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1][2] However, its promiscuous activity raised questions about its specificity.
Groundbreaking work later revealed that the effects of this compound are critically dependent on the presence of reducing agents, such as dithiothreitol (DTT).[3] In the absence of DTT, this compound elicits non-specific effects in functional assays like [³⁵S]GTPγS binding, which measures G protein activation.[3] The addition of DTT completely reverses this non-specific behavior, suggesting that this compound modulates GPCR function through the modification of sulfhydryl groups on cysteine residues rather than by binding to a distinct allosteric site.[3] Furthermore, ¹H NMR analysis has shown that the structure of this compound is altered in the presence of reducing agents or brain tissue.[3]
This thiol-reactivity is a crucial consideration for any experiment involving this compound, as it can lead to artifacts and misinterpretation of data if not properly controlled.
Comparative Analysis: this compound vs. Alternative Adenosine Receptor Antagonists
Despite its non-specific mechanism, this compound does exhibit activity at adenosine receptors. The following tables compare its binding affinity with that of other well-characterized adenosine receptor antagonists.
Table 1: Comparative Binding Affinities (IC₅₀/Kᵢ in µM) of this compound and Select Adenosine Receptor Antagonists
| Compound | Adenosine A₁ | Adenosine A₂A | Adenosine A₃ | P2Y₁ | Primary Mechanism |
| This compound | 0.77[4] | 0.55[4] | 0.49[4] | No effect[4][5] | Thiol modification[3][6] |
| Preladenant (SCH 420814) | >10 | 0.003 | >10 | - | A₂A Antagonist[7] |
| ZM241385 | 0.2 | 0.0004 | 1.8 | - | A₂A Antagonist |
| CGS-15943 | 0.003 | 0.004 | 0.05 | - | Non-selective Adenosine Antagonist[7] |
| Caffeine | 12 | 2.4 | 80 | - | Non-selective Adenosine Antagonist |
Data for Preladenant, ZM241385, CGS-15943, and Caffeine are compiled from various publicly available pharmacology databases and literature sources for comparative purposes.
Table 2: Effects of this compound on Ligand Dissociation Rates at Adenosine Receptors
| Receptor Subtype | Effect on Agonist Dissociation | Effect on Antagonist Dissociation |
| Adenosine A₁ | Not significantly affected[4] | Slowed[4][5] |
| Adenosine A₂A | Not significantly affected[4] | Accelerated[4][5] |
| Adenosine A₃ | Accelerated[4][5] | Not affected[4] |
Visualizing the Complexity
To better understand the proposed mechanisms and experimental approaches, the following diagrams have been generated.
Caption: Proposed mechanism of this compound action on GPCRs.
Caption: Workflow for assessing compound specificity.
Experimental Protocols
To ensure robust and reproducible data when assessing the specificity of compounds like this compound, the following detailed experimental protocols are provided.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]CGS21680 for A₂A adenosine receptor).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kₐ, and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (with DTT control)
Objective: To measure the functional activity of a compound by quantifying its effect on G protein activation.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
Agonist for the receptor.
-
Test compound (e.g., this compound).
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Dithiothreitol (DTT).
Procedure:
-
Prepare two sets of assay buffers: one with and one without 1 mM DTT.
-
Pre-incubate cell membranes with the test compound at various concentrations in both DTT-containing and DTT-free buffer for 15-30 minutes at 30°C.
-
Add the agonist and GDP to the reaction mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data to determine the effect of the test compound on agonist-stimulated [³⁵S]GTPγS binding in the presence and absence of DTT. A significant difference in the compound's potency or efficacy between the two conditions suggests a thiol-based mechanism of action.
Conclusion and Recommendations
The evidence strongly suggests that this compound is not a "true" allosteric modulator but rather a promiscuous agent that interacts with GPCRs via a thiol-sensitive mechanism.[3][6] While it shows activity at adenosine receptors, its lack of specificity and complex mode of action make it a challenging tool for precise pharmacological studies.
References
- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors. (2001) | Ahmad Fawzi | 89 Citations [scispace.com]
- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the allosteric modulator this compound on adenosine and P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for SCH-202676
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling and disposal of SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on its known chemical properties as a thiol-reactive thiadiazole derivative and on the safety profiles of structurally similar compounds. Adherence to these protocols is mandatory to ensure personnel safety and proper management of this research chemical.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a thiol-reactive compound, meaning it can readily react with sulfhydryl groups present in proteins and other biological molecules. This reactivity is the basis for its mechanism of action in disrupting G protein-coupled receptor function but also indicates a potential for skin and eye irritation upon direct contact.[1][2] While specific toxicity data for this compound is not available, SDSs for analogous thiadiazole compounds indicate potential hazards including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.
A comprehensive PPE strategy is therefore essential. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double gloving is recommended. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a fume hood. | A properly functioning chemical fume hood provides adequate respiratory protection from vapors or aerosols. |
Operational Plan for Safe Handling
All handling of this compound, from initial preparation of solutions to the final quenching of reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Experimental Protocols Cited
The primary use of this compound in the cited literature is in in-vitro assays to study G protein-coupled receptor signaling.[1][2][3][4] A typical experimental protocol involves the following steps:
-
Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving the solid compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
-
Incubation with Biological Samples: The stock solution is then diluted to the desired final concentration in an appropriate buffer and incubated with cell membranes or tissue sections.[1]
-
Functional Assay: The effect of this compound on receptor activity is measured using techniques such as [³⁵S]GTPγS binding assays.[1][3]
-
Quenching: In some experimental contexts, a reducing agent like dithiothreitol (DTT) has been used to reverse the effects of this compound, highlighting its thiol reactivity.[1][2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation and Collection
All solid and liquid waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Collection Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for solid chemical waste. This includes contaminated gloves, weighing paper, and pipette tips. |
| Liquid Waste | Collect in a designated, labeled, and sealed container for organic solvent waste. Do not mix with aqueous or other incompatible waste streams. |
Decontamination of Glassware
Glassware that has come into contact with this compound should be decontaminated before being washed. A common and effective method for deactivating thiol-reactive compounds is to rinse the glassware with a freshly prepared 10% bleach solution, followed by a thorough rinse with water. This should be done in a fume hood.
Final Disposal
All hazardous waste containers must be clearly labeled with the full chemical name and associated hazards. Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound or its waste be disposed of down the drain. [5]
References
- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
